SPDP-PEG5-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H34N2O8S2 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[3-oxo-3-[2-(pyridin-2-yldisulfanyl)ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H34N2O8S2/c24-19(22-7-18-32-33-20-3-1-2-6-23-20)4-8-27-10-12-29-14-16-31-17-15-30-13-11-28-9-5-21(25)26/h1-3,6H,4-5,7-18H2,(H,22,24)(H,25,26) |
InChI Key |
UBLCTOMLERHAKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCNC(=O)CCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism and Application of SPDP-PEG5-acid
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of crosslinking agents is paramount for the successful design and execution of bioconjugation strategies. This guide provides a detailed examination of SPDP-PEG5-acid, a heterobifunctional crosslinker, elucidating its mechanism of action, presenting key quantitative data, and offering detailed experimental protocols and visualizations to facilitate its effective use in the laboratory.
Core Mechanism of Action
This compound is a versatile molecule that incorporates three key functional components: an N-hydroxysuccinimide (NHS) ester, a pyridyldithiol group, and a terminal carboxylic acid, all connected by a five-unit polyethylene glycol (PEG) spacer.[1] This unique structure allows for a range of bioconjugation applications, from antibody-drug conjugates (ADCs) to the development of PROteolysis TArgeting Chimeras (PROTACs).[2][3][4][5]
The fundamental mechanism of action can be broken down into the individual reactivities of its functional moieties:
-
Amine-Reactive NHS Ester: The N-hydroxysuccinimide ester is a well-established functional group for targeting primary aliphatic amines, such as the side chain of lysine residues in proteins. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a slightly alkaline pH, typically between 7 and 9.
-
Thiol-Reactive Pyridyldithiol: The 2-pyridyldithiol group is specifically reactive towards sulfhydryl (thiol) groups, such as those found in cysteine residues. This reaction involves a disulfide exchange, where the thiol from the target molecule attacks the disulfide bond of the SPDP moiety. This results in the formation of a new disulfide bond with the target molecule and the release of pyridine-2-thione, which can be quantified spectrophotometrically at 343 nm to monitor the reaction progress. The resulting disulfide linkage is cleavable under reducing conditions, for example, by using dithiothreitol (DTT).
-
PEG5 Spacer: The five-unit polyethylene glycol chain serves as a hydrophilic spacer. PEGylation, the process of attaching PEG chains, is known to enhance the solubility and stability of conjugated molecules, reduce aggregation, and decrease immunogenicity. The defined length of the PEG5 spacer allows for precise control over the distance between the conjugated molecules.
-
Terminal Carboxylic Acid: The terminal carboxylic acid provides an additional site for conjugation. This group can be activated, for instance, using carbodiimide chemistry (e.g., with EDC) to form an NHS ester, which can then react with another primary amine-containing molecule. This bifunctionality is particularly useful in creating more complex bioconjugates.
Quantitative Data
The efficiency and stability of the conjugation reactions involving this compound are influenced by several factors, including pH, temperature, and reactant concentrations. The following tables summarize key quantitative data related to these reactions.
| Parameter | Value | Conditions | Reference |
| NHS Ester Reactivity | |||
| Optimal pH Range | 7.0 - 9.0 | Phosphate, borate, or carbonate/bicarbonate buffer | |
| Half-life of Hydrolysis | ~4-5 hours | pH 7.0, 0°C | |
| Half-life of Hydrolysis | 10 minutes | pH 8.6, 4°C | |
| Pyridyldithiol Reactivity | |||
| Optimal pH Range | 7.0 - 8.0 | Buffer free of thiols and reducing agents | |
| Disulfide Bond Cleavage | |||
| Reducing Agent | Dithiothreitol (DTT) | 25 mM DTT, pH 4.5 |
Experimental Protocols
Protocol 1: Conjugation of an Amine-Containing Molecule to a Thiol-Containing Molecule
This protocol describes a two-step process to conjugate a protein with available primary amines (Protein-NH2) to a protein or peptide containing a free sulfhydryl group (Peptide-SH).
Materials:
-
This compound
-
Protein-NH2
-
Peptide-SH
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Reducing Agent: Dithiothreitol (DTT)
-
Desalting columns
Procedure:
-
Modification of Protein-NH2 with this compound: a. Dissolve Protein-NH2 in Conjugation Buffer. b. Dissolve this compound in a water-miscible organic solvent (e.g., DMSO or DMF) at a higher concentration. c. Add a 10- to 20-fold molar excess of the this compound solution to the Protein-NH2 solution. d. Incubate the reaction mixture for 30-60 minutes at room temperature. e. Remove excess, unreacted this compound using a desalting column equilibrated with Conjugation Buffer. The product is Protein-SS-Py.
-
Conjugation of Protein-SS-Py with Peptide-SH: a. Dissolve Peptide-SH in Conjugation Buffer. If the sulfhydryl is not free, it may need to be reduced first and purified. b. Add the purified Protein-SS-Py from step 1e to the Peptide-SH solution. c. Incubate for 1-2 hours at room temperature. The reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm. d. Purify the final conjugate (Protein-SS-Peptide) using size-exclusion chromatography or another suitable purification method.
Protocol 2: Activation of the Terminal Carboxylic Acid and Conjugation
This protocol outlines the activation of the terminal carboxyl group of this compound for reaction with a primary amine.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Amine-containing molecule (Molecule-NH2)
-
Activation Buffer: MES buffer, pH 4.7-6.0
-
Reaction Buffer: PBS, pH 7.2-8.0
Procedure:
-
Activation of this compound: a. Dissolve this compound in the Activation Buffer. b. Add a 1.5-fold molar excess of both NHS and EDC to the this compound solution. c. Incubate for 15-30 minutes at room temperature to form SPDP-PEG5-NHS.
-
Conjugation to Molecule-NH2: a. Dissolve Molecule-NH2 in the Reaction Buffer. b. Add the activated SPDP-PEG5-NHS from step 1c to the Molecule-NH2 solution. c. Incubate for 1-2 hours at room temperature. d. Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris). e. Purify the conjugate using an appropriate chromatographic method.
Visualizations
To further clarify the chemical processes and workflows, the following diagrams are provided.
Caption: Reaction of the NHS ester with a primary amine.
Caption: Reaction of the pyridyldithiol group with a sulfhydryl.
Caption: Workflow for amine-to-thiol conjugation.
References
An In-Depth Technical Guide to SPDP-PEG5-acid: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional linker, SPDP-PEG5-acid, a valuable tool in bioconjugation, drug delivery, and the development of targeted therapeutics. We will delve into its chemical properties, provide detailed experimental protocols for its use, and explore its application in modulating cellular signaling pathways, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
This compound is a heterobifunctional crosslinker composed of three key components: an N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group, a polyethylene glycol (PEG) spacer of five units, and a terminal carboxylic acid. This unique structure allows for the sequential and specific conjugation of two different molecules.
The SPDP group provides a thiol-reactive handle, enabling the formation of a cleavable disulfide bond with a sulfhydryl-containing molecule, such as a cysteine residue in a protein. The carboxylic acid group, on the other hand, can be activated to react with primary amines, forming a stable amide bond. The PEG5 spacer enhances the solubility and stability of the resulting conjugate and provides spatial separation between the conjugated molecules.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C21H34N2O8S2 | [3] |
| Molecular Weight | 506.63 g/mol | [3] |
| Purity | ≥95% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (e.g., 10 mM), DMF, and water | [3] |
Table 2: Specifications and Storage
| Specification | Recommendation | Reference |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 1 year | |
| Shipping | Ambient temperature or with blue ice |
Experimental Protocols
The bifunctional nature of this compound allows for a two-step conjugation strategy. The following protocols are generalized and may require optimization for specific applications.
Amine Conjugation via Carboxylic Acid Activation
This protocol describes the conjugation of this compound to a molecule containing a primary amine (Molecule A).
Materials:
-
This compound
-
Molecule A (containing a primary amine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.1 equivalents of DCC or a combination of 1.1 equivalents of EDC and 1.1 equivalents of NHS.
-
Stir the reaction at room temperature for 1-4 hours to form the NHS-ester intermediate.
-
-
Conjugation to Amine-Containing Molecule:
-
Dissolve Molecule A in the reaction buffer.
-
Add the activated this compound solution to the solution of Molecule A. The molar ratio of the activated linker to Molecule A should be optimized, but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by dialysis against the appropriate buffer or by size-exclusion chromatography.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry, HPLC, or UV-Vis spectroscopy.
-
Thiol Conjugation via Disulfide Exchange
This protocol describes the conjugation of the SPDP-activated molecule (Molecule A-PEG5-SPDP) to a sulfhydryl-containing molecule (Molecule B).
Materials:
-
Molecule A-PEG5-SPDP (from section 2.1)
-
Molecule B (containing a free sulfhydryl group)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Disulfide Exchange Reaction:
-
Dissolve Molecule A-PEG5-SPDP and Molecule B in the reaction buffer.
-
Mix the two solutions. The molar ratio of Molecule A-PEG5-SPDP to Molecule B should be optimized, typically starting at 5:1 to 10:1.
-
Incubate the reaction at room temperature for 2-4 hours. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
-
Purification:
-
Purify the final conjugate (Molecule A-PEG5-S-S-Molecule B) using size-exclusion chromatography or dialysis to remove unreacted starting materials and pyridine-2-thione.
-
-
Characterization:
-
Confirm the formation of the final conjugate using SDS-PAGE (for proteins), mass spectrometry, or HPLC.
-
Application in Targeted Protein Degradation: A PROTAC Case Study
This compound is an effective linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
A key application of PROTACs is in cancer therapy, where they can be designed to target and degrade oncoproteins. The general mechanism of action for a PROTAC is illustrated below.
Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Logical Workflow for PROTAC Development using this compound
The development of a PROTAC using this compound involves a logical series of steps, from initial design to biological evaluation.
References
The Role of SPDP-PEG5-Acid in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, SPDP-PEG5-acid, and its critical role in modern bioconjugation strategies. With a focus on its application in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), this document details the linker's chemical properties, and provides structured data, experimental protocols, and visual workflows to aid in its practical application.
Core Concepts of this compound in Bioconjugation
This compound is a versatile crosslinking reagent that possesses two distinct reactive moieties separated by a polyethylene glycol (PEG) spacer. This strategic design allows for the sequential and controlled conjugation of two different molecules, a cornerstone of advanced bioconjugate development.
Key Features:
-
Bifunctional Reactivity : The molecule features a pyridyldisulfide (SPDP) group for thiol-reactive conjugation and a carboxyl group for amide bond formation, enabling a wide range of applications.[1][2]
-
PEG5 Spacer : The five-unit PEG linker enhances hydrophilicity, which can improve the solubility of hydrophobic drugs and reduce aggregation of the final conjugate.[1][2] This defined spacer length also provides precise control over the distance between the conjugated molecules.[1]
-
Cleavable Disulfide Bond : The SPDP group forms a disulfide bond with a thiol-containing molecule. This bond is relatively stable in circulation but can be cleaved in the reducing intracellular environment, allowing for the controlled release of a payload.
The unique combination of these features makes this compound an invaluable tool in drug delivery, protein modification, and nanotechnology.
Data Presentation: Properties and Performance Metrics
The following tables summarize key quantitative data related to this compound and the impact of PEG linkers on bioconjugate performance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H34N2O8S2 | |
| Molecular Weight | 506.63 g/mol | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO, DMF |
Table 2: Representative Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths
Note: This data is representative of the general trend observed with PEG linkers and is not specific to a single ADC construct. The actual pharmacokinetic profile will depend on the antibody, payload, and conjugation site.
| Linker | Clearance (mL/day/kg) | Area Under the Curve (AUC) (μg*day/mL) | Reference |
| No PEG | High | Low | |
| Short PEG (e.g., PEG4) | Moderate | Moderate | |
| Longer PEG (e.g., PEG8-PEG24) | Low | High |
Experimental Protocols
This section provides detailed methodologies for the key conjugation reactions involving this compound. These protocols are intended as a starting point and may require optimization for specific applications.
Amine Conjugation via EDC/NHS Chemistry
This two-step protocol describes the activation of the carboxylic acid moiety of this compound and its subsequent reaction with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Amine-containing molecule (Molecule A)
-
Desalting column
Protocol:
-
Activation of this compound: a. Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to create a stock solution. b. In a separate tube, dissolve EDC and NHS/sulfo-NHS in Activation Buffer immediately before use. c. Add the EDC/NHS solution to the this compound solution. A typical molar ratio is a 2- to 10-fold molar excess of EDC and NHS over the linker. d. Incubate the reaction mixture for 15-30 minutes at room temperature.
-
Conjugation to Amine-containing Molecule (Molecule A): a. Dissolve Molecule A in Coupling Buffer. b. Add the activated this compound solution to the solution of Molecule A. The molar ratio of the activated linker to Molecule A should be optimized for the desired degree of labeling. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching and Purification: a. Quench the reaction by adding the Quenching Solution and incubating for 15-30 minutes at room temperature. b. Purify the resulting conjugate (Molecule A-PEG5-SPDP) using a desalting column or dialysis to remove excess reagents.
Thiol Conjugation via Thiol-Disulfide Exchange
This protocol describes the reaction of the pyridyldisulfide group of the SPDP-activated molecule with a thiol-containing molecule (e.g., a reduced antibody or a cysteine-containing peptide).
Materials:
-
SPDP-activated molecule (from section 3.1)
-
Thiol-containing molecule (Molecule B)
-
Reaction Buffer: PBS, pH 7.2-8.0, containing 1-5 mM EDTA
-
Reducing agent (if needed, e.g., TCEP or DTT)
-
Desalting column
Protocol:
-
Preparation of Thiol-containing Molecule (Molecule B): a. If Molecule B (e.g., an antibody) has disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP or DTT. Follow established protocols for antibody reduction. b. Immediately before conjugation, remove the reducing agent using a desalting column equilibrated with Reaction Buffer.
-
Conjugation Reaction: a. Dissolve the thiol-containing Molecule B in the Reaction Buffer. b. Add the SPDP-activated molecule to the solution of Molecule B. The molar ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR). c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. d. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione byproduct at 343 nm.
-
Purification: a. Purify the final bioconjugate (Molecule A-PEG5-S-S-Molecule B) using size exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove unreacted components.
Mandatory Visualizations
Experimental Workflows
References
SPDP-PEG5-acid for PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have been historically challenging to drug. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A critical component of a PROTAC is the linker, which connects the POI-binding ligand to the E3 ubiquitin ligase-recruiting ligand. The nature of this linker—its length, flexibility, and chemical properties—is paramount to the efficacy of the PROTAC. This technical guide provides a comprehensive overview of SPDP-PEG5-acid, a bifunctional linker increasingly utilized in PROTAC development.
This compound is a polyethylene glycol (PEG)-based linker that features two distinct reactive moieties: a pyridyldithiol (SPDP) group and a carboxylic acid.[1] The PEG5 component provides a flexible and hydrophilic spacer, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[1] The bifunctional nature of this compound allows for a modular and strategic approach to PROTAC synthesis.
Core Properties of this compound in PROTAC Design
The unique chemical structure of this compound offers several advantages in the design and synthesis of PROTACs:
-
Bifunctional Reactivity : The terminal carboxylic acid can be readily coupled to an amine-containing E3 ligase ligand or POI ligand through standard amide bond formation. The SPDP group provides a thiol-reactive handle, enabling conjugation to a cysteine residue on the other binding partner.[1] This orthogonal reactivity allows for a controlled and stepwise synthesis of the final PROTAC molecule.
-
Enhanced Solubility : The hydrophilic nature of the five-unit polyethylene glycol (PEG5) chain can improve the aqueous solubility of the PROTAC, a common challenge for these often large and complex molecules.[1]
-
Optimized Spacer Length and Flexibility : The PEG5 linker provides a defined and flexible spacer that can facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1] This is a critical determinant of successful protein degradation.
-
Cleavable Disulfide Bond : The disulfide bond within the SPDP group is relatively stable in circulation but can be cleaved under the reducing conditions found inside cells. This feature can be exploited for certain drug delivery strategies.
PROTAC Mechanism of Action: A Visual Guide
The fundamental mechanism of any PROTAC, including those synthesized with an this compound linker, is to induce the proximity of a target protein and an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Quantitative Data Presentation
The efficacy of a PROTAC is typically characterized by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. As specific data for a PROTAC utilizing the this compound linker is not publicly available, the following table serves as an illustrative example of how such data would be presented for a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK).
| PROTAC Construct | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical BTK Degrader | BTK | MOLM-14 | 50 | >90 |
| (Control Compound) | BTK | MOLM-14 | >1000 | <10 |
Experimental Protocols
The following are detailed methodologies for key experiments in the development and characterization of a PROTAC synthesized using this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis where an amine-containing E3 ligase ligand is first coupled to the carboxylic acid of this compound, followed by conjugation to a thiol-containing POI ligand.
Step 1: Amide Coupling of E3 Ligase Ligand to this compound
-
Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl, 1.2 eq) and N-hydroxysuccinimide (NHS, 1.2 eq). Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.
-
Coupling Reaction: To the activated linker solution, add the amine-containing E3 ligase ligand (e.g., a pomalidomide analog) (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the SPDP-PEG5-E3 ligase ligand intermediate.
Step 2: Conjugation to Thiol-containing POI Ligand
-
Reaction Setup: Dissolve the SPDP-PEG5-E3 ligase ligand intermediate (1.0 eq) in a suitable solvent such as a mixture of PBS (pH 7.4) and an organic co-solvent like DMF or DMSO.
-
Addition of POI Ligand: Add the thiol-containing POI ligand (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the formation of the final PROTAC by LC-MS.
-
Purification: Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC). Lyophilize the pure fractions to obtain the final product as a solid.
Protocol 2: Western Blot for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT):
-
E1 activating enzyme
-
E2 conjugating enzyme (specific to the E3 ligase)
-
E3 ubiquitin ligase complex
-
Recombinant target protein
-
Ubiquitin
-
PROTAC at various concentrations (or DMSO as a vehicle control)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blotting: Analyze the reaction products by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.
Protocol 4: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR can be used to measure the binding kinetics and affinity of the ternary complex.
-
Immobilization: Immobilize the E3 ligase on a sensor chip.
-
Binary Interaction (PROTAC and E3 Ligase): Inject the PROTAC over the E3 ligase-immobilized surface to measure their binary interaction.
-
Ternary Complex Formation: In a separate experiment, pre-incubate the PROTAC with the target protein and inject this mixture over the E3 ligase-immobilized surface. An increase in the binding response compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation constants (KD) for both binary and ternary interactions.
Protocol 5: Cell Viability Assay
This assay determines the cytotoxic effect of the PROTAC on cells.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Data Acquisition: Measure the luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a valuable and versatile linker for the development of PROTACs. Its bifunctional nature, coupled with the favorable properties of the PEG5 spacer, provides a robust platform for the synthesis of effective protein degraders. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their PROTAC discovery and development programs. While specific quantitative data for PROTACs incorporating this linker are not yet widely published, the methodologies outlined here provide a clear path for the comprehensive evaluation of such molecules. The continued exploration of novel linkers like this compound will undoubtedly contribute to the advancement of targeted protein degradation as a powerful therapeutic strategy.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Carboxyl Group Activation on SPDP-PEG5-acid
Introduction
This compound is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and proteomics.[1] Its structure features two distinct reactive termini separated by a five-unit polyethylene glycol (PEG) spacer. One terminus is a pyridyldisulfide (SPDP) group, which reacts specifically with sulfhydryl (thiol) groups. The other is a terminal carboxylic acid (-COOH) group. This carboxyl group is not intrinsically reactive towards amines but can be chemically activated to form stable amide bonds with primary amines, such as those on the surface of proteins (e.g., lysine residues) or other biomolecules.[2][] The PEG spacer enhances the solubility and stability of conjugates while providing a defined spatial separation between the linked molecules.[1]
This guide provides a detailed overview of the common chemical strategies for activating the carboxyl group of this compound, complete with reaction mechanisms, quantitative data, and detailed experimental protocols.
The Principle of Carboxyl Group Activation
Direct condensation of a carboxylic acid and a primary amine to form an amide bond is generally unfavorable under physiological conditions due to the competing acid-base reaction that forms a stable carboxylate-ammonium salt.[4] To facilitate efficient amide bond formation, the carboxyl group must be converted into a more electrophilic, "activated" intermediate. This activated species readily undergoes nucleophilic attack by the primary amine. Several classes of reagents have been developed for this purpose, with carbodiimides, uronium/aminium salts, and phosphonium salts being the most prevalent in bioconjugation.
Activation Chemistries and Mechanisms
Carbodiimide Chemistry: EDC and NHS/Sulfo-NHS
The most common method for activating carboxyl groups in aqueous environments is the use of a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Mechanism: The activation is a two-step process:
-
Formation of O-acylisourea intermediate: The carboxyl group of this compound reacts with EDC to form a highly reactive but unstable O-acylisourea intermediate.
-
Conversion to a stable NHS-ester: This unstable intermediate is susceptible to hydrolysis, which would regenerate the original carboxylic acid. To improve efficiency and stability, NHS is added to the reaction. The NHS reacts with the O-acylisourea intermediate to form a semi-stable, amine-reactive NHS-ester, releasing an EDC-urea byproduct. This NHS-ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate and can efficiently acylate primary amines to form a stable amide bond.
Uronium/Aminium Salt Chemistry: HATU
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent based on the non-racemizing additive 1-hydroxy-7-azabenzotriazole (HOAt).
Mechanism: The reaction proceeds in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
-
Deprotonation: The base deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion.
-
Active Ester Formation: The carboxylate attacks HATU, leading to the formation of a highly reactive HOAt active ester intermediate.
-
Aminolysis: The target amine attacks the activated ester, forming the final amide bond and releasing HOAt.
Phosphonium Salt Chemistry: PyBOP
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a phosphonium-based coupling reagent that is an effective alternative to the classic BOP reagent, without producing the carcinogenic byproduct HMPA.
Mechanism: Similar to HATU, PyBOP requires a non-nucleophilic base (e.g., DIPEA or TEA).
-
Deprotonation: The base abstracts the proton from the carboxylic acid to form the carboxylate anion.
-
Acyloxyphosphonium Intermediate: The carboxylate attacks the electrophilic phosphorus atom of PyBOP, displacing the benzotriazol-1-yloxy (OBt) group and forming a highly reactive acyloxyphosphonium salt.
-
Active Ester Formation & Aminolysis: The displaced HOBt anion can then attack the acyloxyphosphonium intermediate to form an HOBt active ester, which is subsequently attacked by the amine. Alternatively, the amine can directly attack the acyloxyphosphonium salt. Both pathways lead to the formation of the desired amide bond.
Quantitative Data Summary
The selection of an activation reagent depends on the specific substrates, desired reaction conditions, and required efficiency. The table below summarizes key parameters for the discussed methods.
| Parameter | EDC/NHS | HATU | PyBOP |
| Reagent Equivalents | 1.5-10 fold molar excess EDC, 1.2-1.5 fold molar excess NHS (to EDC) | 1.1-2.0 equivalents | 1.1-3.0 equivalents |
| Optimal pH | Activation: 4.5-6.0 (MES buffer)Conjugation: 7.2-8.5 (PBS buffer) | 7.0-8.5 | 7.0-8.5 |
| Typical Reaction Time | Activation: 15-30 minConjugation: 0.5-2 hours | 30-60 minutes | 1-4 hours |
| Common Solvents | Aqueous buffers (MES, PBS), DMF, DMSO | Anhydrous DMF, DCM, Acetonitrile | Anhydrous DMF, DCM |
| Intermediate Stability | NHS-ester is moderately stable in aqueous solution; hydrolysis increases with pH. Half-life can be hours at pH 7 but minutes at pH 9. | HOAt-ester is highly reactive. | HOBt-ester is highly reactive. |
| Coupling Efficiency | Good to high; can be variable depending on substrate and hydrolysis rate. | Very high, often >90%. | Very high, often >90%. |
Experimental Protocols
Protocol 1: EDC/NHS Activation of this compound
This two-step protocol is standard for conjugating a carboxyl-containing molecule to an amine-containing protein in an aqueous environment.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Amine-containing protein (or other molecule)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation. Prepare stock solutions of EDC and NHS in anhydrous DMSO or directly in Activation Buffer immediately before use. Do not store aqueous solutions of these reagents.
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the this compound solution. (Note: optimal ratios may need to be determined empirically).
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Amine:
-
Immediately add the activated this compound solution to the amine-containing protein, which has been prepared in Coupling Buffer. Alternatively, the protein can be buffer-exchanged into the reaction mixture.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. This will hydrolyze any remaining active esters. Incubate for 15 minutes.
-
Purification: Remove excess reagents and byproducts by dialyzing the reaction mixture against PBS or by using a desalting column appropriate for the size of the final conjugate.
Protocol 2: HATU Activation of this compound
This protocol is suitable for reactions in organic solvents, often used in peptide synthesis or with molecules not soluble in aqueous buffers.
Materials:
-
This compound
-
HATU
-
DIPEA (N,N-Diisopropylethylamine)
-
Amine-containing molecule
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Pre-activation (Optional but Recommended):
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture for 2-5 minutes at room temperature to pre-activate the carboxylic acid.
-
-
Conjugation:
-
Add the amine-containing molecule (1.0-1.2 eq), dissolved in a minimal amount of anhydrous DMF, to the pre-activated mixture.
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The residue can be purified using standard chromatographic techniques (e.g., silica gel chromatography or reverse-phase HPLC) to isolate the desired conjugate.
-
Experimental Workflow Visualization
The general workflow for bioconjugation using activated this compound involves activation, conjugation, and purification steps.
Conclusion
The activation of the carboxyl group on this compound is a critical step for its use in creating stable bioconjugates via amide bond formation. The choice of activation chemistry—whether the widely used EDC/NHS method for aqueous systems or the highly efficient HATU and PyBOP reagents for organic media—depends on the specific application, substrate stability, and desired reaction conditions. By understanding the underlying mechanisms and following established protocols, researchers can effectively leverage the dual reactivity of this compound to advance the development of novel antibody-drug conjugates, targeted delivery systems, and other sophisticated biomaterials.
References
Methodological & Application
Application Notes and Protocols for SPDP-PEG5-acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SPDP-PEG5-acid, a heterobifunctional linker, in the development of advanced drug delivery systems. The protocols detailed below cover the chemical conjugation of therapeutic agents, formulation of nanoparticles, and subsequent in vitro and in vivo characterization.
Introduction to this compound
This compound is a versatile crosslinker featuring a pyridyldithiol (SPDP) group and a carboxylic acid (-COOH) group, separated by a five-unit polyethylene glycol (PEG) spacer.[1] This unique structure offers several advantages in drug delivery design:
-
Bifunctional Reactivity: The SPDP group reacts with thiol (-SH) moieties, while the carboxylic acid can be activated to form stable amide bonds with primary amines (-NH2).[1]
-
Cleavable Disulfide Bond: The disulfide bond within the SPDP group is stable in systemic circulation but can be cleaved by reducing agents such as glutathione, which is found in higher concentrations inside cells. This allows for targeted, intracellular drug release.
-
PEG Spacer: The hydrophilic PEG5 spacer enhances the solubility and stability of the conjugate, reduces aggregation, and can prolong circulation time in vivo.[1]
Experimental Protocols
Activation of this compound Carboxylic Acid Group
This protocol describes the activation of the terminal carboxylic acid of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
In a separate tube, prepare fresh stock solutions of EDC and NHS in the Activation Buffer (e.g., 100 mg/mL each).
-
Add a 2 to 10-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
The resulting solution contains the activated SPDP-PEG5-NHS ester, which is now ready for conjugation to an amine-containing molecule. For best results, use the activated linker immediately.
Conjugation of an Amine-Containing Drug (e.g., Doxorubicin) to Activated this compound
This protocol outlines the conjugation of an amine-containing therapeutic, such as doxorubicin (DOX), to the activated SPDP-PEG5-NHS ester.
Materials:
-
Activated SPDP-PEG5-NHS ester solution (from Protocol 2.1)
-
Doxorubicin hydrochloride (or other amine-containing drug)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Dialysis membrane (MWCO appropriate for the conjugate)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the amine-containing drug (e.g., doxorubicin) in the Conjugation Buffer.
-
Add the activated SPDP-PEG5-NHS ester solution to the drug solution. The molar ratio of the activated linker to the drug should be optimized for the specific application, typically ranging from 1:1 to 1:5.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.
-
Purify the SPDP-PEG5-Drug conjugate by dialysis against PBS to remove unreacted drug and byproducts, followed by size-exclusion chromatography for higher purity if required.
-
Characterize the conjugate using techniques such as UV-Vis spectroscopy, and HPLC to confirm conjugation and determine the drug-to-linker ratio.
Formulation of SPDP-PEG5-Drug Conjugated Nanoparticles
This protocol describes the formulation of drug-loaded nanoparticles using the SPDP-PEG5-Drug conjugate with a biodegradable polymer like Poly(lactic-co-glycolic acid) (PLGA) via an oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
SPDP-PEG5-Drug conjugate
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Magnetic stirrer and sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve a specific amount of PLGA and the SPDP-PEG5-Drug conjugate in DCM to form the oil phase.
-
Add the oil phase to an aqueous solution of PVA (the aqueous phase) under constant stirring to form a coarse emulsion. The volume ratio of the oil to aqueous phase is typically 1:5 to 1:10.
-
Sonicate the coarse emulsion on an ice bath to reduce the droplet size and form a nanoemulsion.
-
Evaporate the organic solvent (DCM) using a rotary evaporator at reduced pressure.
-
Collect the formed nanoparticles by ultracentrifugation.
-
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug conjugate.
-
Resuspend the nanoparticle pellet in a suitable buffer (e.g., PBS) or lyophylize for long-term storage.
Characterization of Drug-Loaded Nanoparticles
2.4.1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Disperse the nanoparticles in deionized water or PBS. Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a DLS instrument.
2.4.2. Drug Loading and Encapsulation Efficiency:
-
Method: UV-Vis Spectroscopy or HPLC.
-
Procedure:
-
To determine the amount of encapsulated drug, dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent to break the nanoparticles and release the drug.
-
Quantify the drug concentration using a UV-Vis spectrophotometer or HPLC with a standard curve.
-
Alternatively, measure the amount of free drug in the supernatant after centrifugation during the washing steps.
-
-
Calculations:
-
Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100[2]
-
In Vitro Drug Release Study
This protocol evaluates the release of the drug from the nanoparticles in response to a reducing agent, simulating the intracellular environment.
Materials:
-
Drug-loaded nanoparticles
-
Release Buffer: PBS, pH 7.4
-
Reducing Agent: Dithiothreitol (DTT) or Glutathione (GSH)
-
Dialysis membrane (with a MWCO that allows the free drug to pass through but retains the nanoparticles)
-
Shaking incubator
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in the Release Buffer.
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger volume of Release Buffer with and without the reducing agent (e.g., 10 mM DTT or 10 mM GSH) at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample from the external buffer and replace it with fresh buffer to maintain sink conditions.
-
Quantify the amount of released drug in the collected samples using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative percentage of drug release versus time. A significantly higher release in the presence of the reducing agent indicates successful disulfide bond cleavage.[3]
In Vitro Cytotoxicity Assay
This protocol assesses the anticancer efficacy of the drug-loaded nanoparticles in a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium and supplements
-
Drug-loaded nanoparticles, free drug, and empty nanoparticles (as controls)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTT reagent to each well and incubate for a few hours until formazan crystals form.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).
In Vivo Antitumor Efficacy Study
This protocol evaluates the therapeutic efficacy of the drug-loaded nanoparticles in a tumor-bearing animal model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Tumor-bearing mice (e.g., BALB/c mice with subcutaneously implanted 4T1 tumors)
-
Drug-loaded nanoparticles, free drug, and saline (as a control)
-
Calipers for tumor measurement
-
Syringes and needles for intravenous injection
Procedure:
-
When the tumors reach a certain volume (e.g., 100 mm³), randomly divide the mice into treatment groups.
-
Administer the treatments (e.g., saline, free drug, drug-loaded nanoparticles) via intravenous injection at a predetermined dosing schedule.
-
Measure the tumor volume and body weight of the mice every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
-
Plot the tumor growth curves for each treatment group to evaluate the antitumor efficacy.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization and evaluation of this compound based drug delivery systems.
Table 1: Physicochemical Characterization of Nanoparticles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Empty PLGA NP | 155.2 ± 5.1 | 0.12 ± 0.02 | -25.3 ± 1.8 | N/A | N/A |
| SPDP-PEG5-DOX PLGA NP | 178.6 ± 6.3 | 0.15 ± 0.03 | -18.7 ± 2.1 | 5.2 ± 0.4 | 75.6 ± 5.9 |
Data are presented as mean ± standard deviation (n=3).
Table 2: In Vitro Doxorubicin Release from Nanoparticles
| Time (hours) | Cumulative Release (%) in PBS (pH 7.4) | Cumulative Release (%) in PBS + 10 mM GSH (pH 7.4) |
| 2 | 8.1 ± 1.2 | 25.4 ± 2.8 |
| 8 | 15.3 ± 2.1 | 62.7 ± 4.5 |
| 24 | 22.5 ± 2.5 | 88.9 ± 5.1 |
| 48 | 28.7 ± 3.0 | 95.2 ± 4.8 |
Data are presented as mean ± standard deviation (n=3).
Table 3: In Vitro Cytotoxicity (IC50 values) in MCF-7 Cells after 48h Incubation
| Formulation | IC50 (µg/mL) |
| Free Doxorubicin | 1.25 ± 0.18 |
| SPDP-PEG5-DOX PLGA NP | 2.87 ± 0.32 |
Data are presented as mean ± standard deviation (n=3).
Table 4: In Vivo Antitumor Efficacy in 4T1 Tumor-Bearing Mice
| Treatment Group | Tumor Volume at Day 21 (mm³) | Tumor Inhibition Rate (%) |
| Saline | 1542 ± 158 | 0 |
| Free Doxorubicin (5 mg/kg) | 853 ± 92 | 44.7 |
| SPDP-PEG5-DOX PLGA NP (5 mg/kg DOX equivalent) | 321 ± 45 | 79.2 |
Data are presented as mean ± standard deviation (n=5).
Table 5: Biodistribution of Doxorubicin 24h Post-Injection (% Injected Dose per Gram of Tissue)
| Organ | Free Doxorubicin | SPDP-PEG5-DOX PLGA NP |
| Tumor | 2.1 ± 0.5 | 8.9 ± 1.2 |
| Heart | 6.8 ± 1.1 | 1.5 ± 0.4 |
| Liver | 18.5 ± 2.3 | 25.1 ± 3.1 |
| Spleen | 5.2 ± 0.9 | 12.4 ± 1.8 |
| Kidney | 15.7 ± 2.0 | 4.3 ± 0.7 |
Data are presented as mean ± standard deviation (n=3).
Visualizations
The following diagrams illustrate key workflows and signaling pathways relevant to the use of this compound in drug delivery.
Caption: Experimental workflow for drug delivery system development.
Caption: Intracellular release and action of a disulfide-linked drug.
Caption: Doxorubicin-induced apoptosis signaling pathway.
References
Step-by-Step Guide to Protein Labeling with SPDP-PEG5-acid
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the covalent labeling of proteins with the heterobifunctional crosslinker SPDP-PEG5-acid. This reagent is particularly valuable in bioconjugation, enabling the linkage of proteins to other molecules such as drugs, peptides, or detection labels. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility, reduces immunogenicity, and provides flexibility to the conjugated molecules.[][2][3]
Key Features of this compound:
-
Heterobifunctional: Possesses two different reactive groups: a pyridyldithiol (SPDP) group and a carboxylic acid (-COOH) group.[2]
-
Amine-Reactive Carboxylic Acid: The carboxylic acid can be activated to react with primary amines (e.g., lysine residues) on a protein.
-
Thiol-Reactive SPDP Group: The SPDP group reacts with sulfhydryl (thiol) groups to form a stable, yet cleavable, disulfide bond.[3]
-
PEG5 Spacer: A five-unit polyethylene glycol spacer increases the hydrophilicity of the linker and the resulting conjugate, which can improve stability and reduce aggregation.
-
Cleavable Linkage: The disulfide bond formed by the SPDP group can be cleaved using reducing agents, allowing for the release of a conjugated molecule under specific conditions.
Applications:
The unique properties of this compound make it a versatile tool for a range of applications in research and drug development, including:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy. The cleavable disulfide bond allows for the release of the drug within the target cell.
-
Targeted Drug Delivery: Conjugating therapeutic agents to targeting moieties (e.g., proteins, peptides) can improve their delivery to specific tissues or cells.
-
Immunoassays: Proteins can be labeled with reporter molecules (e.g., enzymes, fluorophores) for use in various immunoassay formats.
-
Bioconjugation: This linker facilitates the creation of well-defined bioconjugates for a variety of research purposes, including protein-protein interaction studies and the development of diagnostic reagents.
Experimental Protocols
This section details the step-by-step procedures for labeling a protein with this compound. The protocol is divided into two main stages:
-
Activation of this compound and Conjugation to the Protein's Amines: The carboxylic acid group of the linker is first activated using EDC and NHS chemistry and then reacted with primary amines on the target protein.
-
Purification and Characterization of the Labeled Protein: The protein-linker conjugate is purified from excess reagents, and the degree of labeling is quantified.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) |
| This compound | Various | e.g., BroadPharm, AxisPharm |
| Protein to be labeled | - | - |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Thermo Fisher Scientific | 22980 |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Thermo Fisher Scientific | 24510 |
| Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) | - | - |
| Conjugation Buffer (Phosphate-Buffered Saline, pH 7.2-7.5) | - | - |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | - | - |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) | Thermo Fisher Scientific | 89882 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 |
| Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) | Sigma-Aldrich | D8418, D4551 |
Protocol 1: Activation of this compound and Conjugation to Protein
This protocol describes the covalent attachment of the this compound linker to primary amines on the target protein.
1. Preparation of Reagents:
-
Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Prepare fresh solutions of EDC (e.g., 100 mg/mL) and Sulfo-NHS (e.g., 100 mg/mL) in Activation Buffer immediately before use.
2. Activation of this compound:
-
In a microcentrifuge tube, combine the following in order:
-
This compound stock solution (to achieve a desired final concentration, typically a 10-20 fold molar excess over the protein).
-
EDC solution (a 2-5 fold molar excess over this compound).
-
Sulfo-NHS solution (a 2-5 fold molar excess over this compound).
-
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.
3. Conjugation to the Protein:
-
Dissolve the protein to be labeled in Conjugation Buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).
-
Add the activated this compound mixture to the protein solution. The molar ratio of the linker to the protein will determine the degree of labeling and should be optimized for each specific application.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching the Reaction:
-
Add a quenching solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted Sulfo-NHS esters.
-
Incubate for 15-30 minutes at room temperature.
Protocol 2: Purification and Characterization
1. Purification of the Labeled Protein:
-
Remove excess, unreacted this compound and other small molecules using a desalting column (e.g., spin desalting column or size-exclusion chromatography).
-
Equilibrate the column with an appropriate storage buffer for your protein (e.g., PBS).
-
Apply the quenched reaction mixture to the column and collect the purified, labeled protein according to the manufacturer's instructions.
2. Quantification of Labeling Efficiency (Degree of Labeling):
The number of SPDP-PEG5 groups incorporated per protein molecule can be determined by measuring the amount of pyridine-2-thione released upon reduction of the disulfide bond.
-
Materials:
-
Purified SPDP-labeled protein
-
Dithiothreitol (DTT) solution (e.g., 50 mM in PBS)
-
Spectrophotometer
-
-
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm to determine the protein concentration using its extinction coefficient.
-
In a separate cuvette, add a known volume of the labeled protein solution.
-
Add DTT solution to a final concentration of 5-10 mM.
-
Incubate for 30 minutes at room temperature to ensure complete reduction of the disulfide bonds.
-
Measure the absorbance of the solution at 343 nm. The released pyridine-2-thione has a molar extinction coefficient (ε) of 8,080 M⁻¹cm⁻¹ at this wavelength.
-
Calculate the concentration of released pyridine-2-thione using the Beer-Lambert law (A = εcl).
-
The degree of labeling (molar ratio of linker to protein) can be calculated as: (moles of pyridine-2-thione) / (moles of protein)
-
Quantitative Data Summary
The following table provides an example of expected results from a protein labeling experiment. The actual values will vary depending on the protein, linker-to-protein ratio, and reaction conditions.
| Parameter | Value | Method |
| Protein Concentration (before labeling) | 5 mg/mL | A280 Measurement |
| Linker:Protein Molar Ratio (in reaction) | 20:1 | - |
| Protein Recovery (after purification) | >85% | A280 Measurement |
| Degree of Labeling (Linker/Protein) | 3-5 | Pyridine-2-thione Release Assay (A343) |
| Drug-to-Antibody Ratio (DAR) (for ADCs) | 3-4 | Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry |
Note: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute for ADCs and is typically determined by more advanced techniques like HIC-HPLC or mass spectrometry.
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Reaction mechanism of this compound with a protein and a thiol-containing molecule.
Caption: Conceptual signaling pathway for an ADC utilizing a cleavable SPDP-PEG5 linker.
References
Application Notes and Protocols: SPDP-PEG5-acid Conjugation to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPDP-PEG5-acid is a heterobifunctional crosslinker that facilitates the conjugation of a peptide to another molecule, often a protein, antibody, or a solid support, through a cleavable disulfide bond. This linker contains two reactive moieties: a carboxylic acid and a pyridyldithio group, separated by a 5-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.[1][2] The carboxylic acid end can be activated to react with primary amines, such as the N-terminus of a peptide or the epsilon-amino group of a lysine residue, forming a stable amide bond.[2][] The pyridyldithio group reacts specifically with free sulfhydryl (thiol) groups, present on cysteine residues, to form a disulfide bond.[4] This disulfide linkage can be cleaved under reducing conditions, allowing for the release of the conjugated peptide.
These application notes provide a detailed protocol for the conjugation of this compound to a peptide containing both an amine and a thiol group.
Chemical Reaction Pathway
The conjugation process involves a two-step reaction. First, the carboxylic acid of this compound is activated using a carbodiimide, such as EDC, in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester. This activated linker is then reacted with the primary amine on the peptide. In the second step, the pyridyldithio group of the peptide-linker conjugate reacts with a thiol group on a second molecule (or another part of the same peptide if intramolecular cyclization is desired) to form a disulfide bond, releasing pyridine-2-thione.
Caption: Chemical reaction pathway for this compound conjugation.
Experimental Protocols
This protocol is designed for the conjugation of a peptide containing at least one primary amine and one cysteine residue.
Materials and Reagents
-
This compound
-
Peptide with at least one primary amine (e.g., N-terminus, Lysine) and one Cysteine residue
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification Columns (e.g., Desalting column, Reverse-Phase HPLC column)
-
Reducing Agent (for cleavage confirmation): Dithiothreitol (DTT)
Step 1: Activation of this compound
-
Equilibrate all reagents to room temperature before use.
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-25 mM.
-
In a separate tube, dissolve EDC and NHS in Activation Buffer to a final concentration of 100 mM each.
-
Add the EDC/NHS solution to the this compound solution at a 1:1:1 molar ratio.
-
Incubate the reaction for 15-30 minutes at room temperature.
Step 2: Conjugation to the Peptide Amine
-
Dissolve the peptide in Conjugation Buffer to a concentration of 1-5 mg/mL.
-
Add the activated this compound solution to the peptide solution. A molar excess of the linker (typically 5-20 fold) is recommended to ensure efficient conjugation to the peptide.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
To quench the reaction and hydrolyze any unreacted NHS esters, add the Quenching Solution to a final concentration of 50 mM and incubate for an additional 15 minutes.
-
Remove the excess, unreacted linker and byproducts using a desalting column or through dialysis, exchanging the buffer to the Conjugation Buffer.
Step 3: Reaction with a Thiol-Containing Molecule
-
The purified peptide-SPDP-PEG5 conjugate is now ready to react with a thiol-containing molecule.
-
Dissolve the thiol-containing molecule in the Conjugation Buffer.
-
Add the thiol-containing molecule to the peptide-SPDP-PEG5 conjugate solution. A 1.5 to 2-fold molar excess of the thiol-containing molecule is generally sufficient.
-
Incubate the reaction for 1-2 hours at room temperature. The reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
The final conjugate can be purified using an appropriate chromatography method such as size-exclusion chromatography (SEC) or reverse-phase HPLC.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound peptide conjugation.
Data Presentation
The following table summarizes the recommended quantitative parameters for the conjugation protocol. These values may require optimization depending on the specific peptide and other reaction components.
| Parameter | Recommended Value | Notes |
| Linker Activation | ||
| This compound:EDC:NHS Molar Ratio | 1:1:1 | Ensures efficient activation of the carboxylic acid. |
| Activation Time | 15-30 minutes | Longer times can lead to hydrolysis of the NHS ester. |
| Amine Conjugation | ||
| Peptide Concentration | 1-5 mg/mL | Higher concentrations can promote aggregation. |
| Linker:Peptide Molar Ratio | 5:1 to 20:1 | An excess of the linker drives the reaction to completion. |
| Reaction Time | 30-60 minutes | Monitor progress by LC-MS if possible. |
| Reaction pH | 7.2-7.5 | Optimal for NHS ester reaction with primary amines. |
| Thiol Conjugation | ||
| Thiol Molecule:Peptide-Linker Molar Ratio | 1.5:1 to 2:1 | A slight excess ensures complete reaction of the SPDP group. |
| Reaction Time | 1-2 hours | Monitor by observing the release of pyridine-2-thione at 343 nm. |
| Reaction pH | 7.2-7.5 | Optimal for the thiol-disulfide exchange reaction. |
| Disulfide Cleavage (Optional) | ||
| DTT Concentration | 20-50 mM | For confirmation of conjugation via disulfide bond cleavage. |
| Cleavage Time | 30 minutes |
Characterization of the Conjugate
The final purified conjugate should be characterized to confirm successful synthesis.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the expected molecular weight of the final conjugate.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate. A shift in retention time compared to the starting materials is indicative of successful conjugation.
-
SDS-PAGE (for larger conjugates): Can be used to visualize the increase in molecular weight upon conjugation.
Storage and Handling
This compound is sensitive to moisture. Store the reagent at -20°C in a desiccated container. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Stock solutions of the linker in anhydrous DMF or DMSO should be used immediately or stored under an inert atmosphere at -20°C for short periods.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Conjugation Efficiency | Inactive reagents due to moisture. | Use fresh, anhydrous solvents. Equilibrate reagents to room temperature before opening. |
| Incorrect pH of reaction buffers. | Verify the pH of all buffers before use. | |
| Insufficient molar excess of the linker. | Increase the molar ratio of the linker to the peptide. | |
| Peptide Precipitation | Low solubility of the peptide or conjugate. | Perform the reaction at a lower concentration. Add organic co-solvents if compatible with the peptide. |
| Non-specific Reactions | Presence of other nucleophiles in the buffers. | Use buffers free of primary amines (e.g., Tris, Glycine) during the conjugation steps. |
References
Application Notes and Protocols for SPDP-PEG5-acid Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction to SPDP-PEG5-acid
This compound is a heterobifunctional crosslinker that is extensively used in bioconjugation to link two molecules together.[1][2] It features two distinct reactive groups at either end of a five-unit polyethylene glycol (PEG) spacer. This unique structure provides significant advantages in the fields of drug delivery, protein modification, and diagnostics.[1][]
-
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) Group: This end of the molecule contains a pyridyldithiol group that reacts specifically with free sulfhydryl (thiol) groups, such as those found on cysteine residues in proteins, to form a cleavable disulfide bond.[4]
-
Carboxylic Acid (-COOH) Group: The other end terminates in a carboxylic acid, which can be activated to react with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, forming a stable amide bond.
-
PEG5 Spacer: The five-unit PEG chain is a flexible, hydrophilic spacer that enhances the solubility and stability of the resulting conjugate, reduces aggregation, and minimizes potential immunogenicity. The defined length ensures precise spacing between the conjugated molecules.
The key feature of the disulfide bond formed by the SPDP group is its susceptibility to cleavage by reducing agents like dithiothreitol (DTT) or in the naturally reductive environments found within cells (e.g., high glutathione concentrations). This makes this compound an ideal linker for applications requiring the release of a payload, such as in antibody-drug conjugates (ADCs).
Core Bioconjugation Chemistries
The versatility of this compound stems from its two distinct reactive functionalities, allowing for a controlled, stepwise conjugation process.
Amine-Reactive Conjugation via the Carboxylic Acid Group
The carboxylic acid group does not directly react with amines. It must first be activated to create a more reactive intermediate. The most common method is the formation of an N-hydroxysuccinimide (NHS) ester using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
The activated NHS ester then readily reacts with primary amines (e.g., on a protein or antibody) via nucleophilic acyl substitution to form a stable and irreversible amide bond. This reaction is most efficient at a slightly alkaline pH (7.2-8.5). A competing reaction is the hydrolysis of the NHS ester, which increases at higher pH.
Thiol-Reactive Conjugation via the SPDP Group
The pyridyl disulfide group reacts specifically with free sulfhydryl (thiol) groups through a thiol-disulfide exchange mechanism. This reaction is highly efficient and proceeds optimally at a pH between 7 and 8.
A significant advantage of this reaction is the release of the byproduct, pyridine-2-thione. This molecule has a strong absorbance at 343 nm, providing a real-time, non-destructive method to monitor the progress of the conjugation reaction spectrophotometrically. The resulting disulfide bond is stable but can be cleaved under reducing conditions.
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound is used to link a cytotoxic drug (payload) to a monoclonal antibody (mAb). The mAb targets a specific antigen on cancer cells, and upon internalization, the disulfide bond is cleaved in the reductive intracellular environment, releasing the drug.
-
Protein and Peptide Modification (PEGylation): Covalently attaching PEG linkers to therapeutic proteins or peptides can improve their pharmacokinetic properties, such as increasing circulating half-life, enhancing solubility, and reducing immunogenicity.
-
Drug Delivery and Nanoparticle Functionalization: The linker can be used to attach drugs, targeting ligands, or other functional molecules to the surface of nanoparticles or liposomes, creating sophisticated drug delivery systems.
-
Fluorescent and Biotin Labeling: Attaching fluorescent dyes or biotin to proteins and antibodies for use in various bioassays and imaging techniques.
Experimental Protocols & Data
Protocol 1: Two-Step Conjugation of an Amine-Containing Protein (Protein-A) to a Thiol-Containing Molecule (Molecule-B)
This protocol describes the process of first activating the this compound to react with a protein containing accessible primary amines, followed by conjugation to a second molecule that has a free thiol group.
Step 1: Activation of this compound and Conjugation to Protein-A
-
Reagent Preparation:
-
Dissolve this compound in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10-50 mM.
-
Prepare a solution of Protein-A (e.g., an antibody) at 1-10 mg/mL in an amine-free buffer, such as Phosphate Buffered Saline (PBS), at pH 7.2-7.5. Buffers containing primary amines like Tris are not compatible.
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in an appropriate buffer (e.g., MES buffer, pH 5-6) or high-purity water immediately before use.
-
-
Activation and Conjugation:
-
Add a 10-20 fold molar excess of the this compound solution to the Protein-A solution.
-
Add a 1.5-fold molar excess of EDC and NHS (relative to the this compound) to the reaction mixture. The activation of the carboxylic acid with EDC/NHS is most efficient at pH 4.5-7.2.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of SPDP-PEG5-Protein-A Conjugate:
-
Remove excess, unreacted crosslinker and byproducts using a desalting column (size-exclusion chromatography) or dialysis. The purification column should be equilibrated with a suitable buffer (e.g., PBS, pH 7.2).
-
Step 2: Conjugation of SPDP-PEG5-Protein-A to Thiol-Containing Molecule-B
-
Reagent Preparation:
-
Dissolve or dilute the thiol-containing Molecule-B in a reaction buffer (e.g., PBS with EDTA, pH 7.0-7.5). If Molecule-B is a protein with disulfide bonds, it may need to be reduced first using a reagent like DTT or TCEP to generate free thiols. Excess reducing agent must be removed before proceeding.
-
-
Conjugation Reaction:
-
Add a 2-10 fold molar excess of Molecule-B to the purified SPDP-PEG5-Protein-A conjugate.
-
Incubate the reaction for 2 hours at room temperature.
-
Monitor the reaction progress by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
-
Final Purification:
-
Purify the final conjugate (Molecule-B-S-S-PEG5-Protein-A) using an appropriate method, such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or affinity chromatography, to separate the final conjugate from unreacted components.
-
Protocol 2: Characterization and Quantitative Analysis
1. Spectrophotometric Analysis (Degree of Labeling):
-
Pyridine-2-thione Release: The concentration of released pyridine-2-thione can be used to quantify the number of thiol groups that have reacted.
-
Measure the absorbance of the reaction solution at 343 nm.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of pyridine-2-thione at 343 nm is 8,080 M⁻¹cm⁻¹.
-
2. SDS-PAGE Analysis:
-
Run samples of the starting materials, intermediates, and final conjugate on an SDS-PAGE gel under non-reducing and reducing conditions.
-
Non-reducing conditions: Expect to see a shift to a higher molecular weight for the successfully conjugated product.
-
Reducing conditions (with DTT or β-mercaptoethanol): The disulfide bond will be cleaved, and the bands should revert to their original molecular weights, confirming the disulfide linkage.
3. Mass Spectrometry (MS):
-
Use techniques like MALDI-TOF or ESI-MS to determine the precise molecular weight of the conjugate. This provides definitive confirmation of the conjugation and can help determine the distribution of species (e.g., number of linkers per protein). Characterizing PEGylated proteins can be challenging due to their heterogeneity.
4. High-Performance Liquid Chromatography (HPLC):
-
Techniques like Size-Exclusion HPLC (SEC-HPLC) can be used to assess the purity of the conjugate and detect the presence of aggregates or unreacted starting materials.
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Amine Conjugation (NHS Ester) | ||
| Reaction pH | 7.2 - 8.5 | Optimal for amine reactivity; higher pH increases hydrolysis of NHS ester. |
| Molar Excess (Linker:Protein) | 5 - 20 fold | Varies depending on the number of accessible amines on the protein. |
| Molar Excess (EDC/NHS:Linker) | 1.5 - 2 fold | To ensure efficient activation of the carboxylic acid. |
| Reaction Time | 2 - 4 hours at RT, or overnight at 4°C | |
| Quenching Reagents | 1 M Tris or Glycine, pH 8.0 | Added to stop the reaction by consuming unreacted NHS esters. |
| Thiol Conjugation (SPDP) | ||
| Reaction pH | 7.0 - 8.0 | Optimal for thiol-disulfide exchange. |
| Molar Excess (Thiol-Molecule:SPDP-Protein) | 2 - 10 fold | Depends on the reactivity of the thiol-containing molecule. |
| Reaction Time | 1 - 2 hours at RT | |
| Spectrophotometric Monitoring | ||
| Wavelength for Pyridine-2-thione | 343 nm | Allows for real-time monitoring of the thiol conjugation step. |
| Molar Extinction Coefficient (ε) | 8,080 M⁻¹cm⁻¹ | For pyridine-2-thione at 343 nm. |
| Disulfide Bond Cleavage | ||
| Reducing Agents | DTT (Dithiothreitol), TCEP | Used to cleave the disulfide bond for analysis or payload release. |
| Typical Concentration | 5 - 20 mM |
Visualizations
Diagrams of Workflows and Mechanisms
Caption: Workflow for two-step bioconjugation using this compound.
References
Application Notes and Protocols for SPDP-PEG5-acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the cytotoxic payload is a critical determinant of the ADC's stability, efficacy, and pharmacokinetic profile. SPDP-PEG5-acid is a bifunctional linker that offers precise control over the conjugation process and enhances the physicochemical properties of the resulting ADC.
This document provides detailed application notes and protocols for the utilization of this compound in the creation of ADCs. This compound features a terminal N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group, which reacts with free thiols, and a carboxylic acid group for conjugation to amine-containing payloads. The polyethylene glycol (PEG) spacer, composed of five repeating units, imparts hydrophilicity to the linker, which can improve the solubility and stability of the ADC, particularly when working with hydrophobic payloads.[1][2] The disulfide bond within the SPDP moiety is cleavable in the reducing intracellular environment, ensuring the targeted release of the cytotoxic drug inside the cancer cell.[3][]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H34N2O8S2 | [5] |
| Molecular Weight | 506.63 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) and aqueous buffers | |
| Reactive Groups | Pyridyldisulfide (SPDP) for thiol conjugation; Carboxylic acid for amine conjugation | |
| Spacer Arm | 24.0 Å (PEG5) |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Cytotoxic Payload to an Antibody using this compound
This protocol outlines the sequential conjugation of an amine-containing cytotoxic payload to the this compound linker, followed by the conjugation of the linker-payload complex to a thiol-containing antibody.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
Monoclonal antibody (mAb)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching solution: 50 mM Glycine or Tris
-
Purification columns (e.g., Size-Exclusion Chromatography - SEC)
Step 1: Activation of this compound and Conjugation to the Cytotoxic Payload
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
In a separate tube, prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and NHS (or Sulfo-NHS for aqueous reactions) (e.g., 100 mg/mL) in Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to Payload:
-
Dissolve the amine-containing cytotoxic payload in a minimal amount of anhydrous DMF or DMSO.
-
Add the payload solution to the activated this compound solution. A 1.1 to 1.5-fold molar excess of the payload over the linker is a recommended starting point.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Purification of Linker-Payload:
-
The linker-payload conjugate can be purified by reverse-phase HPLC to remove unreacted payload and linker.
-
Step 2: Antibody Reduction and Conjugation to the Linker-Payload
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS).
-
To reduce the interchain disulfide bonds of the antibody, add a 10-20 fold molar excess of TCEP or DTT.
-
Incubate at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column equilibrated with degassed Conjugation Buffer.
-
-
Conjugation Reaction:
-
Immediately add the purified linker-payload solution to the reduced antibody solution. A typical starting molar excess of linker-payload to antibody is 5-10 fold, but this should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
-
Quenching and Purification:
-
Quench any unreacted maleimides (if applicable from a maleimide-containing payload) or thiols by adding a quenching solution (e.g., N-ethylmaleimide for thiols, cysteine for maleimides) and incubate for 30 minutes.
-
Purify the resulting ADC using Size-Exclusion Chromatography (SEC) to remove unconjugated linker-payload and other small molecules. Exchange the buffer to a formulation buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Characterization of the Antibody-Drug Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods:
-
UV-Vis Spectroscopy: This method is suitable if the drug and antibody have distinct absorbance maxima. The concentrations of the protein and the drug can be calculated using their respective extinction coefficients at different wavelengths.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. The weighted average DAR can be calculated from the peak areas of the different drug-loaded species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weight of the intact ADC and its subunits (light and heavy chains), allowing for the determination of the drug load distribution and the average DAR.
Representative DAR Calculation Parameters:
| Parameter | Method | Details |
| Instrument | Agilent 1290 Infinity II LC System with 6530 Q-TOF MS | |
| Column | Agilent PLRP-S, 1000 Å, 2.1 x 150 mm, 8 µm | |
| Mobile Phase A | 0.1% Formic acid in water | |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | |
| Gradient | 20% to 90% B over 5 minutes | |
| Flow Rate | 0.4 mL/min | |
| Column Temperature | 80°C | |
| Data Analysis | Agilent MassHunter with DAR Calculator |
2. Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
3. In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC, unconjugated antibody, and free drug
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium. Treat the cells with the different concentrations and incubate for 72-120 hours.
-
Cell Viability Assessment: Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Representative In Vitro Cytotoxicity Data:
| Cell Line | Treatment | IC50 (nM) |
| Antigen-Positive | ADC with this compound | 5.2 |
| Unconjugated Antibody | > 1000 | |
| Free Drug | 0.8 | |
| Antigen-Negative | ADC with this compound | > 1000 |
| Unconjugated Antibody | > 1000 | |
| Free Drug | 0.9 |
Visualizations
Caption: Workflow for the synthesis of an ADC using this compound.
Caption: General mechanism of action for an ADC with a cleavable linker.
Caption: HER2 signaling pathway and the dual mechanism of a HER2-targeted ADC.
Caption: EGFR signaling pathway and the mechanism of an EGFR-targeted ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Drug Solubility with SPDP-PEG5-Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poor aqueous solubility is a significant hurdle in the development of many promising therapeutic compounds, leading to low bioavailability and limiting their clinical utility.[1][2][3] Covalent modification of drugs with polyethylene glycol (PEG), a process known as PEGylation, is a well-established strategy to overcome this limitation.[][5] This document provides detailed application notes and protocols for utilizing SPDP-PEG5-acid, a heterobifunctional linker, to improve the solubility of poorly soluble drugs. The PEG5 moiety enhances hydrophilicity, while the terminal functional groups—a pyridyldithiol (SPDP) and a carboxylic acid—allow for versatile conjugation to a wide range of drug molecules.
Introduction to this compound for Solubility Enhancement
This compound is a versatile tool in bioconjugation and drug delivery. It features a five-unit polyethylene glycol (PEG) spacer that imparts greater water solubility to the conjugated molecule. The PEG chain can increase the hydrodynamic volume of the drug, which can also help in extending its plasma half-life.
The linker possesses two distinct reactive groups:
-
N-hydroxysuccinimide (NHS) ester-reactive carboxylic acid: This group can be activated to react with primary amines on the drug molecule, forming a stable amide bond.
-
Pyridyldithiol (SPDP): This group reacts specifically with free sulfhydryl (thiol) groups, forming a reversible disulfide bond. This disulfide linkage is cleavable by reducing agents, which can be advantageous for prodrug strategies where the drug is released under specific physiological conditions.
By covalently attaching this hydrophilic linker to a hydrophobic drug, the overall solubility of the resulting conjugate in aqueous media can be significantly increased.
Key Advantages of Using this compound for Drug Solubility Enhancement:
-
Improved Aqueous Solubility: The hydrophilic PEG chain significantly enhances the solubility of hydrophobic drugs.
-
Enhanced Bioavailability: By increasing solubility and dissolution rate, PEGylation can lead to improved absorption and bioavailability of the drug.
-
Reduced Aggregation: The PEG spacer can prevent the aggregation of drug molecules in aqueous solutions.
-
Versatile Conjugation Chemistry: The presence of both amine-reactive and thiol-reactive groups allows for conjugation to a variety of functional groups on drug molecules.
-
Potential for Controlled Release: The cleavable disulfide bond in the SPDP group allows for the design of prodrugs that release the active compound in response to a reducing environment.
Data Presentation: Illustrative Solubility Enhancement
The following table provides representative data on the potential solubility improvement that can be achieved by conjugating a poorly soluble drug with this compound. The data is based on reported solubility enhancements for hydrophobic drugs like paclitaxel and curcumin upon PEGylation.
| Compound | Initial Solubility (Aqueous Buffer, pH 7.4) | Solubility after Conjugation with this compound | Fold Increase (Approximate) |
| Hypothetical Drug A (e.g., a taxane derivative) | < 0.1 µg/mL | > 20 mg/mL (as paclitaxel equivalent) | > 200,000 |
| Hypothetical Drug B (e.g., a curcuminoid) | ~1 µg/mL | Significantly increased, soluble in a wide range of aqueous pH | > 50 |
Note: The actual fold increase in solubility is highly dependent on the specific drug molecule and the final conjugate structure.
Experimental Protocols
Protocol 1: Conjugation of a Poorly Soluble Drug Containing a Primary Amine to this compound
This protocol describes the conjugation of a drug with a primary amine to the carboxylic acid moiety of this compound via EDC/NHS chemistry.
Materials:
-
Poorly soluble drug with a primary amine group
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing or centrifugal filters for purification
-
Lyophilizer
Procedure:
-
Reagent Preparation:
-
Dissolve the poorly soluble drug in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution.
-
Dissolve this compound in anhydrous DMF or DMSO to a known concentration (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.
-
-
Activation of this compound:
-
In a dry glass vial, add the this compound solution.
-
Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the this compound solution.
-
Mix well and incubate at room temperature for 15-30 minutes to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the drug solution. A 2 to 5-fold molar excess of the activated linker to the drug is a common starting point.
-
The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally be kept below 20% (v/v) to facilitate the reaction. If necessary, slowly add the reaction buffer (PBS) to the mixture while stirring.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution (1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted linker and byproducts by dialysis against PBS at 4°C with several buffer changes over 24-48 hours.
-
Alternatively, use size-exclusion chromatography (SEC) or tangential flow filtration (TFF) for purification.
-
Lyophilize the purified conjugate to obtain a dry powder.
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy.
-
Determine the drug-to-linker ratio if applicable.
-
Protocol 2: Determination of Aqueous Solubility of the Drug-PEG Conjugate
This protocol outlines a method to determine the aqueous solubility of the newly synthesized drug-PEG conjugate.
Materials:
-
Lyophilized drug-PEG conjugate
-
Aqueous Buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Add an excess amount of the lyophilized drug-PEG conjugate to a known volume of the aqueous buffer in a series of vials.
-
Ensure that there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
Quantify the concentration of the drug in the filtered supernatant using a suitable analytical method.
-
UV-Vis Spectrophotometry: If the drug has a distinct chromophore, measure the absorbance at its λmax and calculate the concentration using a pre-established calibration curve.
-
HPLC: Use a validated HPLC method to determine the concentration of the drug-PEG conjugate. This is often more accurate, especially for complex mixtures.
-
-
-
Data Analysis:
-
The concentration determined in the supernatant represents the aqueous solubility of the drug-PEG conjugate under the tested conditions.
-
Compare this value to the solubility of the unconjugated drug determined using the same method.
-
Visualizations
Caption: Workflow for conjugating a poorly soluble drug to this compound and assessing solubility.
Caption: A generalized signaling pathway for a targeted, PEGylated anticancer drug.
References
- 1. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Functionalizing Liposomes with SPDP-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of liposomes using the heterobifunctional crosslinker SPDP-PEG5-acid. This technology is pivotal for the development of targeted drug delivery systems, enabling the attachment of various ligands such as antibodies, peptides, or other molecules to the surface of liposomes. The inclusion of a polyethylene glycol (PEG) spacer enhances the stability and circulation time of the liposomes in vivo.
Principle of this compound Functionalization
This compound is a linker molecule comprising three key components:
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This group reacts with primary amines (e.g., on the surface of a liposome incorporating an amine-functionalized lipid) to form a stable amide bond. The pyridyldithio group can then react with a thiol (sulfhydryl) group on a targeting ligand, forming a disulfide bond.
-
Polyethylene Glycol (PEG5): A short chain of five ethylene glycol units acts as a hydrophilic spacer. This spacer arm reduces steric hindrance, improves solubility, and can help to minimize non-specific interactions.
-
Carboxylic Acid (-acid): This terminal group can be used for conjugation to amine-containing molecules via carbodiimide chemistry (e.g., using EDC and NHS).
The most common strategy involves a two-step process: first, activating the liposome surface with this compound, and second, conjugating a thiol-containing ligand.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the preparation and characterization of SPDP-PEG-functionalized liposomes. It is important to note that these values can vary depending on the specific lipid composition, drug cargo, and ligand being conjugated. The data presented here is a representative compilation from various studies on PEGylated liposomes.
Table 1: Physicochemical Properties of Functionalized Liposomes
| Parameter | Unfunctionalized Liposomes | SPDP-PEG-Functionalized Liposomes |
| Average Particle Size (nm) | 100 - 150 | 110 - 160 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) | -15 to -30 | -20 to -35 |
Table 2: Conjugation Efficiency and Drug Loading
| Parameter | Typical Value/Range | Notes |
| Ligand Conjugation Efficiency (%) | 60 - 85% | Dependent on the molar ratio of reactants and reaction conditions. |
| Drug Encapsulation Efficiency (%) | 39 - 85% | Varies significantly with the drug and loading method (passive vs. active). |
| Drug Loading Capacity (wt%) | 1 - 10% | Represents the weight of the drug as a percentage of the total liposome weight. |
Table 3: In Vitro Stability and Drug Release
| Parameter | Condition | Typical Value/Range |
| Drug Leakage | 24 hours at 37°C in plasma | < 20% |
| Drug Retention | 6 months at 4°C | > 90% |
| Sustained Drug Release | In vitro release assay (e.g., dialysis) | 80-90% release over 24-48 hours |
Experimental Protocols
Preparation of Amine-Functionalized Liposomes
This protocol describes the preparation of liposomes incorporating an amine-functionalized lipid (e.g., DSPE-PEG-NH2) using the thin-film hydration method.
Materials:
-
Primary phospholipid (e.g., DSPC or DPPC)
-
Cholesterol
-
Amine-functionalized lipid (e.g., DSPE-PEG2000-NH2)
-
Chloroform
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Drug to be encapsulated (optional)
Procedure:
-
Dissolve the lipids (e.g., DSPC:Cholesterol:DSPE-PEG2000-NH2 at a molar ratio of 55:40:5) in chloroform in a round-bottom flask.
-
If encapsulating a hydrophobic drug, dissolve it in the chloroform with the lipids.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug, if applicable) by vortexing or sonicating the flask. The temperature of the hydration buffer should be above the phase transition temperature of the primary lipid.
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a liposome extruder.
-
Purify the liposomes to remove unencapsulated drug and excess reagents using methods like size exclusion chromatography or dialysis.[1][2][3][4]
Functionalization with this compound
This protocol details the activation of the amine-functionalized liposomes with this compound.
Materials:
-
Amine-functionalized liposomes
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.0-8.0)
-
Purification supplies (e.g., size exclusion column)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add the this compound stock solution to the liposome suspension at a specific molar excess (e.g., 10-fold molar excess relative to the amine groups on the liposomes).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Remove the unreacted this compound by passing the liposome suspension through a size exclusion column equilibrated with the reaction buffer.
Conjugation of Thiolated Ligand
This protocol describes the final step of conjugating a thiol-containing ligand (e.g., a thiolated antibody or peptide) to the SPDP-activated liposomes.
Materials:
-
SPDP-activated liposomes
-
Thiolated ligand
-
Reaction buffer (e.g., PBS, pH 7.0-8.0)
-
Quenching reagent (e.g., cysteine)
Procedure:
-
Add the thiolated ligand to the SPDP-activated liposome suspension. The molar ratio of ligand to liposome will depend on the desired ligand density and should be optimized.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Monitor the reaction by measuring the release of pyridine-2-thione, a byproduct of the reaction, at 343 nm.
-
Quench any unreacted SPDP groups by adding a small excess of a thiol-containing molecule like cysteine.
-
Purify the final functionalized liposomes using size exclusion chromatography to remove any unconjugated ligand and quenching reagent.[5]
Visualization of Workflows and Pathways
Experimental Workflow for Liposome Functionalization
Caption: Workflow for preparing and functionalizing liposomes.
Chemical Reaction Pathway
Caption: Chemical pathway of liposome functionalization.
Targeted Drug Delivery Mechanism
Caption: Mechanism of targeted drug delivery to tumor cells.
References
- 1. Functionalized liposome purification via Liposome Extruder Purification (LEP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalized liposome purification via Liposome Extruder Purification (LEP) - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Quality Control Of Liposomes 2 - CD Bioparticles Blog [cd-bioparticles.net]
- 4. Purification of Drug Loaded Liposomal Formulations by a Novel Stirred Cell Ultrafiltration Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. liposomes.ca [liposomes.ca]
Application Notes and Protocols for Site-Specific Protein Modification using SPDP-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPDP-PEG5-acid is a heterobifunctional crosslinker that is instrumental in the field of bioconjugation for the site-specific modification of proteins.[1] This reagent possesses two distinct reactive moieties: a pyridyldithiol (SPDP) group and a carboxylic acid (-COOH) group, separated by a hydrophilic polyethylene glycol (PEG) spacer of five units.[1] The SPDP group specifically reacts with sulfhydryl (thiol) groups, while the carboxylic acid can be activated to react with primary amines.[1][2] This bifunctional nature allows for the controlled and specific linkage of molecules to proteins.[1]
The integrated PEG5 spacer enhances the solubility of the crosslinker and the resulting protein conjugate in aqueous environments, reduces potential aggregation, and provides a defined spatial separation between the conjugated molecules. A key feature of the linkage formed by the SPDP group is the presence of a disulfide bond, which is cleavable under reducing conditions. This characteristic is particularly advantageous in applications such as drug delivery, where the release of a payload within the reducing environment of a cell is desired.
Applications
This compound is a versatile tool with a broad range of applications in research and drug development, including:
-
Antibody-Drug Conjugates (ADCs): The cleavable disulfide bond makes it a suitable linker for ADCs, allowing for the targeted delivery of cytotoxic drugs to cancer cells.
-
PROTACs: It can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins.
-
Protein-Protein Conjugation: It facilitates the creation of defined protein-protein conjugates for research and therapeutic purposes.
-
Surface Modification: Proteins can be tethered to surfaces for applications in diagnostics and biomaterials.
-
PEGylation: The PEG spacer contributes to the overall PEGylation of the protein, which can improve its pharmacokinetic properties.
Key Features of this compound
-
Bifunctional: Enables the conjugation of two different molecules through distinct chemical reactions.
-
Thiol-Reactive: The SPDP group provides high specificity for cysteine residues or other sources of free sulfhydryl groups.
-
Amine-Reactive: The carboxylic acid can be activated to form stable amide bonds with lysine residues or the N-terminus of proteins.
-
Cleavable Disulfide Bond: The resulting disulfide linkage can be cleaved by reducing agents such as dithiothreitol (DTT) or under the reducing conditions found inside cells.
-
Enhanced Solubility: The hydrophilic PEG5 spacer improves the water solubility of the reagent and the final conjugate.
-
Defined Spacer Length: The five-unit PEG chain provides a precise and consistent distance between the conjugated molecules.
Experimental Protocols
The use of this compound for protein modification typically follows a two-step process. The first step involves the reaction of one of the functional groups of the linker with the first molecule, followed by purification. The second step is the reaction of the remaining functional group with the second molecule.
Protocol 1: Amine-to-Thiol Conjugation
This protocol describes the conjugation of a protein containing accessible primary amines (Protein A) to a molecule containing a free sulfhydryl group (Molecule B).
Materials:
-
This compound
-
Protein A (1-5 mg/mL in amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)
-
Molecule B (with a free sulfhydryl group)
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO to create a stock solution of the activated linker.
-
-
Modification of Protein A with Activated this compound:
-
Add a 10-20 fold molar excess of the activated this compound solution to the Protein A solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM.
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.
-
-
Conjugation to Molecule B:
-
Add Molecule B to the purified SPDP-activated Protein A solution. The molar ratio will depend on the specific molecules and desired degree of labeling.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
-
Purification of the Conjugate:
-
Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to separate the conjugate from unreacted Protein A and Molecule B.
-
Protocol 2: Amine-to-Amine Conjugation
This protocol outlines the conjugation of two proteins (Protein A and Protein B) that both present accessible primary amines. This is achieved by first modifying Protein A with this compound, then reducing the disulfide to generate a free thiol, which can then be reacted with a maleimide-activated Protein B.
Materials:
-
All materials from Protocol 1
-
Protein B (1-5 mg/mL in amine-free buffer)
-
Maleimide activation reagent (e.g., SMCC)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reduction Buffer: 20 mM Sodium Acetate, 150 mM NaCl, pH 4.5
Procedure:
-
Modification of Protein A with this compound:
-
Follow steps 1 and 2 from Protocol 1 to obtain purified SPDP-activated Protein A.
-
-
Reduction of the Pyridyldithiol Group:
-
Add DTT or TCEP to the SPDP-activated Protein A solution to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature. This step cleaves the pyridine-2-thione group and exposes a free sulfhydryl group on Protein A.
-
Remove the reducing agent using a desalting column equilibrated with a nitrogen-purged, thiol-free buffer.
-
-
Activation of Protein B with a Maleimide Group:
-
React Protein B with a maleimide-containing crosslinker (e.g., SMCC) according to the manufacturer's instructions to introduce maleimide groups.
-
Purify the maleimide-activated Protein B using a desalting column.
-
-
Conjugation of Thiol-containing Protein A to Maleimide-activated Protein B:
-
Mix the thiol-containing Protein A with the maleimide-activated Protein B.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Purify the final conjugate using an appropriate chromatography method (e.g., SEC, HIC).
-
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for protein modification using this compound. The exact values will need to be optimized for specific applications.
| Parameter | Amine-to-Thiol Conjugation | Amine-to-Amine Conjugation | Reference |
| Molar Ratio (Linker:Protein) | 10-20:1 | 10-20:1 for Protein A | |
| Reaction pH (Amine reaction) | 7.2 - 8.0 | 7.2 - 8.0 | |
| Reaction pH (Thiol reaction) | 7.0 - 7.5 | 6.5 - 7.5 (for maleimide reaction) | |
| Reaction Time (Amine reaction) | 1 - 2 hours | 1 - 2 hours | |
| Reaction Time (Thiol reaction) | 2 - 4 hours | 2 - 4 hours | |
| Typical Drug-to-Antibody Ratio (DAR) | 2 - 4 | 2 - 4 |
| Analysis Technique | Purpose | Reference |
| UV-Vis Spectroscopy (A343) | Monitor pyridine-2-thione release to quantify thiol reaction | |
| SDS-PAGE | Assess increase in molecular weight post-conjugation | |
| Size-Exclusion Chromatography (SEC) | Purify and analyze conjugate size and aggregation | |
| Hydrophobic Interaction Chromatography (HIC) | Determine Drug-to-Antibody Ratio (DAR) | |
| Mass Spectrometry (MALDI-TOF, LC-MS) | Confirm conjugate mass and identify modification sites |
Visualizations
Caption: Workflow for conjugating a protein with primary amines to a thiol-containing molecule.
Caption: Workflow for conjugating two proteins via their primary amine groups.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SPDP-PEG5-acid Reaction Conditions
Welcome to the technical support center for SPDP-PEG5-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in your experiments.
This compound is a bifunctional linker with a pyridyldithiol (SPDP) group reactive towards thiols, and a carboxylic acid group that can be activated to react with primary amines.[1][2] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[3][4][5] This guide will help you optimize your reaction conditions for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive targets for this compound?
A1: this compound has two distinct reactive ends:
-
Carboxylic Acid (-COOH): This group does not directly react with amines. It must first be activated, typically using EDC and NHS (or Sulfo-NHS), to form an NHS ester. This NHS ester then readily reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.
-
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate): This group reacts with free sulfhydryl (thiol) groups (e.g., from cysteine residues) to form a reversible disulfide bond.
Q2: In what order should I perform the two conjugation reactions?
A2: The reaction order depends on your experimental design and the nature of your biomolecules.
-
Activate the acid then react with amine, followed by thiol reaction: This is a common approach. First, the carboxylic acid is activated to an NHS ester, which is then reacted with an amine-containing molecule. After purification, the SPDP group is then reacted with a thiol-containing molecule.
-
React the SPDP group with a thiol, then activate the acid for amine reaction: This is also a viable strategy. The choice depends on the stability of your molecules and the potential for side reactions.
Q3: My NHS ester-activated this compound is not reacting efficiently with my protein. What are the possible causes?
A3: Several factors can lead to low conjugation efficiency. The most common issues are related to pH, buffer composition, reagent quality, and steric hindrance. A detailed troubleshooting guide for this is provided in the next section.
Q4: I am observing aggregation of my protein after conjugation. How can I prevent this?
A4: Protein aggregation during conjugation can be caused by several factors, including a high degree of labeling, suboptimal buffer conditions, or conformational changes in the protein. To mitigate this, you can try optimizing the molar ratio of the linker to your protein, performing small-scale pilot reactions to find the optimal conditions, and ensuring your buffer is suitable for your protein's stability.
Q5: How can I cleave the disulfide bond formed by the SPDP reaction?
A5: The disulfide bond formed by the SPDP linker is designed to be cleavable. It can be readily cleaved by reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
Troubleshooting Guides
Part 1: Amine Coupling via NHS Ester Activation
This section focuses on troubleshooting the reaction between the NHS ester-activated carboxylic acid of this compound and a primary amine on your target molecule.
Problem: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Suboptimal pH | The optimal pH for NHS ester reactions is between 7.2 and 8.5. A pH of 8.3-8.5 is often a good starting point. At lower pH, the amine is protonated and less reactive, while at higher pH, the NHS ester is prone to rapid hydrolysis. |
| Incorrect Buffer | Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for the NHS ester. Use amine-free buffers like phosphate, bicarbonate, HEPES, or borate. If your protein is in an amine-containing buffer, perform a buffer exchange before the reaction. |
| Hydrolyzed NHS Ester | NHS esters are moisture-sensitive. Prepare the activated this compound solution immediately before use. Store the solid reagent in a desiccator. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C. |
| Low Reagent Concentration | Low concentrations of either the activated linker or the target molecule can slow down the reaction, allowing hydrolysis to dominate. Increasing the concentration of the reactants can improve efficiency. A typical protein concentration to start with is 1-10 mg/mL. |
| Steric Hindrance | The primary amine on your target molecule may be sterically hindered, making it inaccessible to the activated linker. The PEG5 spacer is designed to help with this, but for very hindered sites, a longer PEG linker might be necessary. |
Problem: High Background or Non-Specific Binding
| Potential Cause | Recommended Solution |
| Excess Unreacted NHS Ester | After the reaction, quench any unreacted NHS ester by adding a small molecule with a primary amine, such as Tris or glycine. This prevents the unreacted linker from binding non-specifically in downstream applications. |
| Protein Aggregation | A high degree of labeling can lead to protein aggregation. Optimize the molar ratio of the activated linker to your protein by performing a titration experiment. |
Part 2: Thiol Coupling via SPDP Reaction
This section provides troubleshooting for the reaction between the SPDP group of the this compound conjugate and a thiol-containing molecule.
Problem: Low or No Thiol Conjugation
| Potential Cause | Recommended Solution |
| No Free Thiols | Cysteine residues in proteins can exist as disulfide bonds, which are unreactive with the SPDP group. Reduce the disulfide bonds using a reducing agent like TCEP or DTT to generate free thiols. TCEP is often preferred as it is effective over a wider pH range and does not need to be removed before conjugation in some cases. |
| Re-oxidation of Thiols | Free thiols can re-oxidize to form disulfide bonds, especially at neutral or higher pH in the presence of oxygen. Work in a de-gassed buffer and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect pH | The thiol-disulfide exchange reaction with SPDP is most efficient at a pH between 6.5 and 7.5. |
| Presence of Competing Reducing Agents | If a strong reducing agent like DTT was used to reduce disulfide bonds, it must be removed before adding the SPDP-containing molecule, as it will react with the SPDP group. This can be done via dialysis or a desalting column. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of an Amine-Containing Protein and a Thiol-Containing Peptide
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Amine-containing protein
-
Thiol-containing peptide
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reducing Agent: TCEP-HCl
-
Desalting columns
Step 1: Activation of this compound with EDC/Sulfo-NHS
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Immediately before use, dissolve EDC and Sulfo-NHS in Activation Buffer to a concentration of 100 mM each.
-
In a microcentrifuge tube, add the this compound solution.
-
Add a 1.5-fold molar excess of EDC and Sulfo-NHS to the this compound solution.
-
Incubate for 15 minutes at room temperature.
Step 2: Conjugation to Amine-Containing Protein
-
Dissolve the amine-containing protein in Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the activated linker over the protein is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Remove excess, unreacted linker and byproducts using a desalting column, exchanging the buffer to PBS, pH 7.2.
Step 3: Reduction of Thiol-Containing Peptide (if necessary)
-
If your peptide contains disulfide bonds, dissolve it in PBS, pH 7.2.
-
Add a 10-fold molar excess of TCEP-HCl.
-
Incubate for 30 minutes at room temperature. The peptide is now ready for conjugation.
Step 4: Conjugation to Thiol-Containing Peptide
-
Add the reduced thiol-containing peptide to the purified SPDP-PEG5-Protein conjugate from Step 2. Use a 2- to 5-fold molar excess of the peptide.
-
Incubate for 1-2 hours at room temperature.
-
The final conjugate can be purified by size exclusion chromatography or dialysis to remove the excess peptide and pyridine-2-thione byproduct.
Visualizations
Caption: Reaction pathway for this compound conjugation.
Caption: Experimental workflow for a two-step conjugation.
References
Technical Support Center: SPDP-PEG5-acid Linker
This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the SPDP-PEG5-acid linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups on the this compound linker and what do they target?
A1: The this compound linker is a heterobifunctional crosslinker with two key reactive ends:
-
SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) group: This group contains two functional components. The N-hydroxysuccinimide (NHS) ester at one end reacts with primary amines (-NH2), such as those on the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[1][2][3] The other end features a pyridyldithiol group, which reacts specifically with sulfhydryl (thiol, -SH) groups, like those on cysteine residues, to form a cleavable disulfide bond.[2][3]
-
Acid (Carboxylic Acid) group: The terminal carboxylic acid (-COOH) on the PEG chain can be activated (commonly with EDC/NHS) to react with primary amines, forming an amide bond.
Q2: What is the purpose of the PEG5 spacer?
A2: The polyethylene glycol (PEG) spacer enhances the properties of the linker and the resulting conjugate in several ways. It increases the hydrophilicity and solubility of the molecule in aqueous buffers, which is particularly useful when working with hydrophobic drugs or proteins. The PEG chain also provides a flexible spacer arm, which can reduce steric hindrance and improve accessibility to reactive sites on target molecules. Furthermore, PEGylation can help protect conjugated molecules from degradation and reduce immunogenicity.
Q3: Under what pH conditions is the this compound linker most stable and reactive?
A3: The stability and reactivity of the linker's functional groups are highly pH-dependent.
-
NHS Ester (Amine-reactive end): The reaction with primary amines is most efficient at a pH of 7.2 to 8.5. Below this range, primary amines are protonated and less nucleophilic. Above this range, the hydrolysis of the NHS ester becomes extremely rapid, competing with the conjugation reaction.
-
Pyridyldithiol (Thiol-reactive end): This group reacts optimally with sulfhydryls between pH 7 and 8. The thiol-disulfide exchange reaction proceeds efficiently under mild, physiological pH conditions.
-
Overall Stability: For storage and handling in aqueous solutions, a slightly acidic pH (around 6.0) can help minimize premature hydrolysis of the NHS ester.
Q4: How should I store the this compound linker?
A4: The linker is sensitive to moisture, which can cause hydrolysis of the NHS ester. It should be stored at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside the vial. Stock solutions made in anhydrous organic solvents like DMSO or DMF can be stored at -20°C for short periods, but freshly prepared solutions are always recommended for best results.
Troubleshooting Guides
This section addresses common issues encountered during conjugation experiments in a question-and-answer format.
Issue 1: Low or No Conjugation to Amine Groups
Question: My conjugation yield to the primary amines on my protein is very low. What are the likely causes and how can I fix it?
This problem typically points to issues with the NHS ester group, the target molecule, or the reaction conditions.
Potential Cause 1: NHS Ester Hydrolysis The NHS ester is highly susceptible to hydrolysis in aqueous buffers, especially at neutral to high pH.
-
Solution:
-
Prepare Fresh: Always prepare the linker solution immediately before use. Do not use pre-made aqueous solutions that have been stored.
-
Optimize pH: Perform the conjugation reaction in a buffer with a pH between 7.2 and 8.5. While the reaction is faster at higher pH, so is hydrolysis. A pH of 7.2-7.5 is a good starting point to balance reactivity and stability.
-
Concentration: Work with the highest possible concentration of your target protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis reaction.
-
Buffer Choice: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. Buffers containing primary amines, like Tris (TBS) or glycine, will compete with your target molecule for reaction with the NHS ester.
-
Potential Cause 2: Inactive Target Molecule The primary amines on your target biomolecule may be inaccessible.
-
Solution:
-
Steric Hindrance: The amine groups might be buried within the 3D structure of the protein. Consider introducing a mild, non-reducing denaturant, but use this with caution as it may affect protein function.
-
Competing Molecules: Ensure your protein sample is pure and free from amine-containing contaminants like BSA or glycine which can compete for the linker.
-
Issue 2: Low or No Conjugation to Thiol Groups
Question: I'm seeing poor efficiency when trying to conjugate the pyridyldithiol end of the linker to my protein's cysteine residues. What should I investigate?
This issue usually relates to the availability of free thiols on the target molecule or problems with the pyridyldithiol group itself.
Potential Cause 1: Lack of Free Sulfhydryl Groups Cysteine residues in proteins often form disulfide bonds with each other (cystine) and are not available to react.
-
Solution:
-
Pre-reduction Step: Before conjugation, treat your protein with a mild reducing agent like TCEP or DTT to cleave existing disulfide bonds and generate free thiols.
-
Crucial: Remove Reducing Agent: It is absolutely critical to remove the reducing agent completely after the reduction step and before adding the SPDP linker. Any remaining DTT or TCEP will react with the pyridyldithiol group and cap the linker. Use a desalting column or size-exclusion chromatography for this removal step.
-
Potential Cause 2: Incompatible Buffer Conditions The reaction buffer contains components that interfere with the thiol-disulfide exchange.
-
Solution:
-
Thiol-Free Buffer: Ensure your conjugation buffer is free of any thiol-containing compounds (e.g., DTT, 2-Mercaptoethanol) until you intend to quench the reaction or cleave the linker.
-
Optimize pH: The thiol-disulfide exchange is most efficient at a pH between 7.0 and 8.0.
-
Issue 3: Premature Cleavage of the Disulfide Bond
Question: My conjugate appears to be forming, but then it falls apart before my downstream application. Why is the disulfide bond cleaving prematurely?
The disulfide bond formed by the SPDP linker is designed to be cleavable by reducing agents.
-
Solution:
-
Avoid Reducing Agents: Ensure that all buffers used after the conjugation step are free from reducing agents like DTT, TCEP, or 2-Mercaptoethanol.
-
Cellular Environment: Be aware that the intracellular environment is highly reducing due to the presence of molecules like glutathione. If your application involves introducing the conjugate into live cells, the disulfide bond is expected to be cleaved. This is often a desired feature for drug delivery systems.
-
Data Presentation: Linker Stability
The stability of the active groups on the SPDP linker is highly dependent on pH. The most critical factor is the rate of hydrolysis of the NHS ester.
| pH | Temperature | Half-life of NHS Ester | Stability Recommendation |
| 7.0 | 0-4°C | ~4-5 hours | Suitable for reactions requiring several hours. Keeps non-specific reactions low. |
| 8.5 | 4°C | ~10 minutes | Use for very rapid conjugations with highly concentrated proteins. |
| > 9.0 | Room Temp. | < 10 minutes | Not recommended; hydrolysis will likely dominate over the conjugation reaction. |
Experimental Protocols
Protocol 1: NHS Ester Hydrolysis Assay
This protocol allows you to quantify the rate of NHS ester hydrolysis in your specific buffer conditions by monitoring the release of the N-hydroxysuccinimide (NHS) byproduct.
Methodology:
-
Prepare Buffer: Prepare the aqueous buffer you intend to use for your conjugation (e.g., 100 mM sodium phosphate, pH 7.5).
-
Prepare Linker Stock: Dissolve the this compound linker in a water-miscible organic solvent like anhydrous DMSO to a high concentration (e.g., 20 mM).
-
Initiate Hydrolysis: Add a small volume of the linker stock solution to your pre-warmed buffer to achieve a final concentration of ~1 mM.
-
Spectrophotometric Monitoring: Immediately begin monitoring the increase in absorbance at 260 nm using a UV-Vis spectrophotometer. The released NHS byproduct has a characteristic absorbance in this region.
-
Data Analysis: Record the absorbance at regular intervals (e.g., every 5 minutes) until the reading stabilizes. The rate of increase in absorbance is proportional to the rate of hydrolysis. You can calculate the half-life by determining the time it takes to reach 50% of the final absorbance value.
Protocol 2: Thiol-Reactive Conjugation and Monitoring
This protocol describes how to conjugate the SPDP end of the linker to a thiol-containing molecule and monitor the reaction's progress.
Methodology:
-
Prepare Target Molecule: Dissolve your thiol-containing protein or peptide in a thiol-free buffer (e.g., PBS with EDTA) at a pH between 7.0 and 8.0. If necessary, perform a reduction step with DTT/TCEP first and then remove the reducing agent completely.
-
Prepare Linker: Prepare a fresh solution of the this compound linker in DMSO or water, depending on solubility.
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the linker solution to the protein solution.
-
Monitor Reaction: The thiol-disulfide exchange reaction releases a byproduct, pyridine-2-thione. This molecule has a strong absorbance at 343 nm.
-
Take an initial absorbance reading of your protein solution at 343 nm (this is your blank).
-
After adding the linker, monitor the increase in absorbance at 343 nm over time (e.g., every 10 minutes for 1-2 hours).
-
-
Purification: Once the reaction is complete (i.e., the absorbance at 343 nm has plateaued), purify the conjugate using a desalting column or size-exclusion chromatography to remove excess linker and the pyridine-2-thione byproduct.
Visualizations
References
side reactions of SPDP-PEG5-acid and how to avoid them
Welcome to the technical support center for SPDP-PEG5-acid. This guide provides researchers, scientists, and drug development professionals with detailed information to troubleshoot and avoid potential side reactions during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in bioconjugation?
This compound is a bifunctional linker molecule. It contains two reactive groups: a pyridyldisulfide (SPDP) group and a carboxylic acid. The SPDP group reacts with sulfhydryl (thiol) groups, while the carboxylic acid can be activated to react with primary amines (like those on lysine residues of proteins). To react with amines, the carboxylic acid is typically converted into an N-hydroxysuccinimide (NHS) ester in situ using activating agents like EDC and NHS. The PEG5 (polyethylene glycol) spacer adds hydrophilicity to the molecule, which can help to reduce aggregation and improve the stability of the resulting conjugate in aqueous solutions.
Q2: What are the primary side reactions associated with the NHS ester of this compound?
The most significant side reaction for the NHS ester is hydrolysis. In the presence of water, the NHS ester can react with a water molecule and convert back to a carboxylic acid. This hydrolyzed form of the linker is no longer reactive with amine groups, which reduces the efficiency of the conjugation reaction.[1][2] The rate of hydrolysis is highly dependent on the pH of the reaction buffer.[1][2][3]
Q3: How does pH affect the NHS ester reaction and its side reactions?
The pH of the reaction is a critical factor. The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5. In this range, the primary amines are sufficiently deprotonated and therefore nucleophilic. However, as the pH increases, the rate of the competing hydrolysis side reaction also increases significantly. At a pH above 8.5 to 9, the hydrolysis of the NHS ester can become the dominant reaction, leading to low conjugation yields.
Q4: Can the NHS ester of this compound react with other amino acids besides lysine?
While NHS esters are highly selective for primary amines (the N-terminus and the lysine side chain), some side reactions with other nucleophilic amino acid residues have been reported under certain conditions. These can include serine, threonine, and tyrosine. The likelihood of these side reactions is influenced by the pH and the local protein environment of the amino acid residue.
Q5: What are the potential side reactions of the pyridyldithiol (SPDP) group?
The SPDP group reacts with free sulfhydryl (thiol) groups via a thiol-disulfide exchange reaction. While this is the intended reaction for conjugation to a thiol-containing molecule, it can also be a source of side reactions. If your target protein for the amine-reaction also contains free cysteine residues, the SPDP group could react with these, leading to unintended crosslinking. Additionally, the disulfide bond in the SPDP group can be cleaved by reducing agents.
Q6: What types of buffers should be used for conjugation reactions with this compound?
It is crucial to use buffers that do not contain primary amines, such as Tris or glycine. These buffer components will compete with the target molecule for reaction with the NHS ester, significantly lowering the conjugation efficiency. Compatible buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers. When working with the SPDP group, ensure the buffer is free of reducing agents like DTT or TCEP, unless the intention is to cleave the disulfide bond.
Troubleshooting Guide
This guide will help you address common issues and avoid side reactions during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of the NHS ester: The NHS ester is sensitive to moisture and has a limited half-life in aqueous solutions, especially at higher pH. | - Prepare fresh solutions of the activated this compound immediately before use.- Ensure all solvents, especially organic solvents like DMSO or DMF used to dissolve the linker, are anhydrous.- Optimize the reaction pH to be within the 7.2-8.5 range. A lower pH within this range can sometimes reduce hydrolysis.- Increase the concentration of the protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis. |
| Incorrect buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule. | - Perform a buffer exchange into a non-amine containing buffer such as PBS, HEPES, or borate buffer before starting the conjugation. | |
| Inaccessible amines on the target protein: The primary amines on the protein may be sterically hindered or located in the protein's core. | - Consider denaturing the protein if its native conformation is not essential for the application.- Use a linker with a longer spacer arm to improve accessibility. | |
| Unintended Crosslinking or Aggregation | Reaction of SPDP with free thiols on the target protein: If the protein being modified on its amines also has accessible free cysteine residues, the SPDP group can react with them. | - Temporarily block the free thiols on the protein before performing the NHS ester reaction. The blocking group can be removed later if needed.- Alternatively, perform the conjugation in a sequential manner, carefully controlling which reactive group is exposed to the protein at each step. |
| High degree of labeling: Attaching too many linker molecules to the protein can alter its properties and lead to aggregation. | - Reduce the molar excess of the this compound NHS ester relative to the protein to control the level of modification. | |
| Loss of Disulfide Linkage | Presence of reducing agents: The disulfide bond in the SPDP linker is susceptible to cleavage by reducing agents. | - Ensure all buffers are free from reducing agents like DTT, TCEP, or β-mercaptoethanol, unless cleavage is intended.- If reduction of native protein disulfides is a concern during sample preparation, consider using a mild oxidant like hydrogen peroxide to quench reducing potential, though this should be carefully optimized to avoid unwanted oxidation of the protein. |
Quantitative Data Summary
Table 1: Half-life of NHS Esters in Aqueous Solution at Different pH Values
This table illustrates the significant impact of pH on the stability of the reactive NHS ester. The half-life is the time it takes for 50% of the NHS ester to hydrolyze.
| pH | Temperature | Half-life | Reference |
| 7.0 | 0°C | 4-5 hours | |
| 7.0 | Room Temp. | ~1 hour | |
| 8.0 | Room Temp. | 125-210 min | |
| 8.5 | Room Temp. | 130-180 min | |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | Room Temp. | < 10 minutes |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Thiol-Containing Molecule to an Amine-Containing Protein
This protocol first activates the carboxylic acid of this compound to an NHS ester and reacts it with a protein containing primary amines. In the second step, the SPDP-functionalized protein is reacted with a molecule containing a free thiol group.
Materials:
-
Amine-containing protein in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMSO or DMF
-
Thiol-containing molecule
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
Step 1: Activation of this compound and Reaction with Amine-Containing Protein
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF.
-
In a microcentrifuge tube, mix this compound, EDC, and NHS in a suitable reaction buffer (e.g., MES buffer, pH 6.0) to pre-activate the carboxylic acid for 15-30 minutes at room temperature.
-
Add the activated this compound mixture to the protein solution in the reaction buffer (pH 7.2-7.5). The molar ratio of the linker to the protein should be optimized for the desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the reaction buffer (pH 7.2).
Step 2: Reaction of SPDP-Modified Protein with a Thiol-Containing Molecule
-
Add the thiol-containing molecule to the purified SPDP-modified protein.
-
Incubate the reaction for 1-2 hours at room temperature. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
Purify the final conjugate using a desalting column or other appropriate chromatography method to remove the released pyridine-2-thione and any unreacted thiol-containing molecule.
Visualizations
Caption: Reaction pathway for this compound conjugation.
Caption: Potential side reactions of this compound.
Caption: Troubleshooting workflow for this compound conjugation.
References
Technical Support Center: SPDP-PEG5-acid Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using SPDP-PEG5-acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a heterobifunctional crosslinker.[1][2] It contains two reactive groups: a pyridyldithiol (SPDP) group that reacts with sulfhydryl (-SH) groups, and a carboxylic acid (-COOH) group that can be activated to react with primary amines (-NH2).[1] The polyethylene glycol (PEG) spacer (PEG5) is incorporated to increase the hydrophilicity and stability of the conjugate, which can help to reduce aggregation and improve solubility in aqueous environments.[1][3]
Q2: How should I store this compound?
Upon receipt, this compound should be stored at -20°C and protected from moisture. It is often shipped at ambient temperature in a sealed bag with desiccant. To prevent moisture condensation, it is recommended to allow the vial to equilibrate to room temperature before opening. For stock solutions in organic solvents, storage at -20°C is also recommended.
Q3: In what solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). A stock solution can be prepared in these solvents before dilution into an aqueous buffer. The hydrophilic PEG spacer is intended to improve solubility in aqueous media. For similar compounds like m-PEG5-acid, solubility is also indicated in water and dichloromethane (DCM).
Q4: How does pH affect the solubility of this compound in aqueous solutions?
The carboxylic acid group of this compound is a weak acid. Its solubility in aqueous solutions is pH-dependent. At a pH above its acid dissociation constant (pKa), the carboxylic acid will be deprotonated to form a more soluble carboxylate anion. Therefore, maintaining a suitable pH is crucial for preventing precipitation in aqueous buffers.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound conjugates.
Problem 1: The this compound powder is difficult to weigh and handle.
-
Cause: Many PEG reagents are low-melting solids or viscous oils, making them challenging to handle at room temperature.
-
Solution: Instead of weighing out small amounts for each experiment, it is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO or DMF. This allows for easier and more accurate dispensing.
Problem 2: The conjugate precipitates out of solution when added to an aqueous buffer.
-
Cause 1: Low pH of the aqueous buffer. The carboxylic acid group may be protonated at a low pH, reducing its solubility in water.
-
Solution: Ensure the pH of your aqueous buffer is in a range that maintains the deprotonated state of the carboxylic acid. A pH of 7-9 is generally recommended for reactions involving the carboxylic acid group (after activation).
-
-
Cause 2: High concentration of the conjugate. The concentration of the this compound in the final aqueous solution may exceed its solubility limit.
-
Solution: Try diluting the stock solution further into the aqueous buffer. It may be necessary to perform a solubility test to determine the optimal concentration range for your specific application and buffer system.
-
-
Cause 3: Inadequate mixing. The conjugate may not have been properly dispersed in the aqueous solution.
-
Solution: After adding the stock solution to the aqueous buffer, mix the solution gently but thoroughly. Avoid vigorous vortexing, which can cause protein denaturation if applicable.
-
Problem 3: The lyophilized conjugate does not dissolve completely after reconstitution.
-
Cause: The lyophilized powder may not have fully come into contact with the reconstitution buffer, or it may require more time to dissolve.
-
Solution:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Add the recommended volume of reconstitution buffer.
-
Allow the vial to sit at room temperature for 15-30 minutes with gentle agitation.
-
If particulates are still visible, you can continue gentle mixing for a couple of hours at room temperature, followed by overnight incubation at 4°C.
-
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Concentration | Reference |
| This compound | DMSO | 10 mM | |
| m-PEG5-acid | Water, DMSO, DCM, DMF | Soluble (quantitative data not specified) | |
| Amino-PEG5-acid | Water, DMSO, DCM, DMF | Soluble (quantitative data not specified) | |
| Azido-PEG5-amine | Water, DMSO, DCM, DMF | Soluble (quantitative data not specified) |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a precise volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mM or 25 mM).
-
Cap the vial and mix gently until the solid is completely dissolved.
-
Store the stock solution at -20°C, protected from moisture. It is recommended to keep the stock solution under an inert gas like argon or nitrogen to minimize exposure to air.
Protocol 2: General Procedure for Diluting this compound Stock Solution into Aqueous Buffer
-
Prepare your desired aqueous buffer (e.g., PBS). Ensure the pH is appropriate for your application and for maintaining solubility (typically pH 7-8 for subsequent reactions).
-
While gently vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution.
-
Continue to mix gently for a few minutes to ensure the conjugate is fully dispersed.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains particulates, refer to the troubleshooting guide.
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound.
Caption: Decision tree for troubleshooting precipitation issues.
References
Technical Support Center: Purification of SPDP-PEG5-acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of SPDP-PEG5-acid conjugates. Our aim is to offer practical solutions to common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary purification method for this compound and its conjugates?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely used method for purifying this compound and its conjugates. The separation is based on the hydrophobicity of the molecules. A C18 or C8 column is an excellent choice for this purpose.
Q2: My this compound conjugate has poor UV absorbance. What detection method should I use?
A2: Since polyethylene glycol (PEG) itself lacks a strong UV chromophore, detection can be challenging. For universal detection of your PEG conjugate, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended.[1] If available, Mass Spectrometry (MS) can provide both detection and mass confirmation of your conjugate.
Q3: What are the optimal pH conditions for handling SPDP-containing molecules during purification?
A3: The pyridyldithio group of the SPDP moiety is most stable at a pH range of 7-8.[2][3] Deviating significantly from this range, especially towards acidic or highly basic conditions, can risk cleavage of the disulfide bond. While some protocols suggest that the disulfide bond in SPDP-reagents can be cleaved with 25mM DTT at pH 4.5 without affecting native protein disulfide bonds, it is best to maintain a neutral pH whenever possible to ensure the integrity of the SPDP linker.[3]
Q4: Can I use ion-exchange chromatography (IEC) to purify my this compound conjugate?
A4: Yes, ion-exchange chromatography can be a useful purification step, particularly for conjugates where the charge of the target molecule is significantly different from impurities. Since this compound contains a terminal carboxylic acid, it will carry a negative charge at a pH above its pKa. Anion exchange chromatography could be employed to separate it from neutral or positively charged impurities.
Q5: How can I remove unreacted this compound from my final conjugate?
A5: Size-exclusion chromatography (SEC) is a common and effective method for removing smaller, unreacted PEG linkers from larger bioconjugates. Dialysis or ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane can also be used to separate the larger conjugate from the smaller, unreacted linker.
Troubleshooting Guides
Problem 1: Low Yield of Purified this compound Conjugate
| Potential Cause | Troubleshooting Steps |
| Degradation of SPDP group | - Maintain a pH between 7.0 and 8.0 throughout the purification process.[2] - Avoid the use of reducing agents (e.g., DTT, TCEP) until disulfide cleavage is desired. - Keep samples cold to minimize degradation. |
| Precipitation of the conjugate | - Ensure the solubility of your conjugate in the chosen buffers. - Consider adding organic modifiers (e.g., acetonitrile, isopropanol) to the mobile phase in RP-HPLC to improve solubility. - For protein conjugates, the addition of solubilizing agents might be necessary. |
| Poor recovery from chromatography column | - Check for non-specific binding to the column matrix. For RP-HPLC, ensure proper mobile phase composition. For IEC, optimize the salt concentration and pH of the elution buffer. - If using a new column, perform a blank run to check for any contaminants that might interfere with your conjugate's elution. |
| Hydrolysis of NHS ester (if applicable) | - If the this compound was activated as an NHS ester for conjugation, be aware that the NHS ester has a half-life that decreases with increasing pH (several hours at pH 7, less than 10 minutes at pH 9). Perform conjugations promptly after activation. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted starting materials | - Optimize the stoichiometry of your conjugation reaction to favor product formation. - Employ orthogonal purification techniques. For example, follow an RP-HPLC step with SEC to remove unreacted linker. |
| Side-products from the reaction | - Characterize the impurities using LC-MS to understand their nature. - Adjust reaction conditions (e.g., pH, temperature, reaction time) to minimize the formation of side-products. - For the carboxylic acid end, consider using a protecting group if it is suspected of participating in side reactions. Common protecting groups for carboxylic acids include methyl esters or benzyl esters. |
| Cleavage of the SPDP disulfide bond | - As mentioned previously, maintain a neutral pH and avoid reducing agents during purification. - Analyze fractions for the presence of the cleaved pyridine-2-thione byproduct, which absorbs at 343 nm, to monitor for SPDP degradation. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of this compound
-
Column Selection: C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Note: While acidic, short exposure during RP-HPLC is often tolerated, but should be neutralized immediately after collection if the disulfide bond integrity is critical.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 20-30 minutes. This will need to be optimized based on the hydrophobicity of the conjugate.
-
Flow Rate: 1 mL/min.
-
Detection: ELSD, CAD, or MS. If using UV, monitor at a wavelength appropriate for the conjugated molecule (if any).
-
Fraction Collection: Collect fractions corresponding to the desired product peak and immediately neutralize with a buffer (e.g., 1 M phosphate buffer, pH 7.5) if acidic mobile phases were used.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator or lyophilization.
Protocol 2: Characterization by LC-MS
-
LC System: Use a UPLC or HPLC system capable of interfacing with a mass spectrometer.
-
Column: A C18 column with a smaller particle size (e.g., 1.7 µm) is recommended for better resolution.
-
Mobile Phase: Use volatile mobile phases compatible with MS, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used.
-
Analysis: Analyze the mass spectrum to confirm the molecular weight of the desired this compound conjugate and to identify any impurities.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound conjugates.
Caption: Troubleshooting decision tree for purifying this compound conjugates.
References
SPDP-PEG5-acid storage and handling best practices
This technical support center provides detailed guidance on the storage, handling, and use of SPDP-PEG5-acid for researchers, scientists, and drug development professionals. Find answers to frequently asked questions, troubleshoot common experimental issues, and follow our detailed protocols for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional crosslinker. It contains two reactive groups: a pyridyldithio (SPDP) group and a carboxylic acid (-COOH) group, connected by a 5-unit polyethylene glycol (PEG) spacer.[1] The SPDP group reacts with sulfhydryl (thiol) groups to form a cleavable disulfide bond, while the carboxylic acid can be activated to react with primary amines, forming a stable amide bond. The PEG spacer enhances solubility and reduces aggregation of the conjugated molecules.[1][2]
Q2: What are the main applications of this compound?
This compound is widely used in bioconjugation and drug delivery.[1] Key applications include:
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.
-
PROTACs: As a linker in Proteolysis Targeting Chimeras to induce selective protein degradation.[3]
-
Protein and Peptide Modification: For site-specific labeling and conjugation.
-
Nanoparticle and Surface Functionalization: Modifying surfaces for diagnostic and therapeutic purposes.
Q3: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the reactivity of this compound.
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C. | Minimizes degradation of the reactive groups. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) and protect from moisture. | The NHS ester (once formed from the acid) and the SPDP group are susceptible to hydrolysis. |
| Form | Store as a solid (powder). | More stable than solutions. |
| Solutions | If a stock solution is prepared (e.g., in DMSO or DMF), store it at -20°C and use it promptly. | Minimizes solvent-mediated degradation. |
Q4: How do I prepare a stock solution of this compound?
It is recommended to prepare fresh stock solutions for each experiment.
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Dissolve the required amount in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Use a non-coring syringe to dispense the solution to minimize exposure to air.
Experimental Protocols
Protocol 1: Activation of the Carboxylic Acid Group with EDC/NHS
This protocol describes the conversion of the terminal carboxylic acid of this compound into an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-7.5
-
Quenching Solution (optional): 10 mM Hydroxylamine or 20-50 mM Tris or glycine.
Procedure:
-
Dissolve this compound in the Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
The activated SPDP-PEG5-NHS ester is now ready for reaction with an amine-containing molecule. For best results, proceed immediately to the next conjugation step.
-
(Optional) To quench the reaction, add the quenching solution.
Protocol 2: Conjugation of Activated SPDP-PEG5-NHS to an Amine-Containing Molecule
Procedure:
-
Immediately after activation, add the amine-containing molecule to the reaction mixture. The reaction of NHS-activated molecules with primary amines is most efficient at pH 7-8.
-
Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
-
The reaction progress can be monitored by analytical techniques such as HPLC.
Protocol 3: Reaction of the SPDP Group with a Thiol-Containing Molecule
The pyridyldithio group of the SPDP-PEG5-conjugate reacts with free sulfhydryl groups to form a disulfide bond.
Materials:
-
SPDP-PEG5-conjugate
-
Thiol-containing molecule
-
Reaction Buffer: Thiol-free buffer such as PBS, pH 7.0-8.0.
Procedure:
-
Dissolve the SPDP-PEG5-conjugate and the thiol-containing molecule in the Reaction Buffer.
-
Mix the reactants at the desired molar ratio.
-
Incubate the reaction for 1-2 hours at room temperature.
-
The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
Protocol 4: Cleavage of the Disulfide Bond
The disulfide bond formed by the SPDP linker can be cleaved using a reducing agent.
Materials:
-
Disulfide-linked conjugate
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Cleavage Buffer: e.g., PBS, pH can be adjusted depending on the desired selectivity.
Procedure:
-
Dissolve the disulfide-linked conjugate in the Cleavage Buffer.
-
Add a 10- to 20-fold molar excess of the reducing agent (e.g., 25 mM DTT).
-
Incubate for 30 minutes at room temperature. At pH 4.5, cleavage can often be achieved without reducing native protein disulfide bonds.
Troubleshooting Guide
Issue 1: Low or No Conjugation to Amines
| Possible Cause | Recommended Solution |
| Hydrolysis of the activated NHS ester | The half-life of NHS esters is short, especially at higher pH. Prepare the activated linker immediately before use. Work at a pH between 7.0 and 7.5 for the amine coupling step. |
| Inactive this compound | Ensure the reagent has been stored correctly at -20°C and protected from moisture. Use fresh reagent if degradation is suspected. |
| Presence of primary amines in the buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the activated NHS ester. Use amine-free buffers such as PBS, MES, or HEPES. |
| Side reactions of EDC | Excess EDC can lead to the formation of N-acylurea byproducts. The use of NHS or Sulfo-NHS helps to minimize these side reactions. |
Issue 2: Low or No Reaction with Thiols
| Possible Cause | Recommended Solution |
| Absence of free thiols on the target molecule | Cysteine residues may be present as disulfide bonds (cystine). Reduce the protein with a mild reducing agent like TCEP or DTT prior to conjugation. It is critical to remove the reducing agent before adding the SPDP-reagent. |
| Hydrolysis of the SPDP group | While more stable than NHS esters, the pyridyldithio group can still hydrolyze. Ensure proper storage and handling of the reagent. |
| Incorrect pH of the reaction buffer | The reaction of the SPDP group with thiols is optimal at a pH of 7-8. |
Issue 3: Protein Aggregation or Precipitation
| Possible Cause | Recommended Solution |
| High degree of conjugation | A high concentration of the crosslinker can lead to the formation of large, insoluble intermolecular crosslinked complexes. Reduce the molar excess of the this compound and shorten the reaction time. |
| Hydrophobicity of the conjugate | The PEG spacer in this compound is designed to increase hydrophilicity. However, if aggregation still occurs, consider using a linker with a longer PEG chain. |
| Inappropriate buffer conditions | Suboptimal pH or buffer composition can affect protein stability. Ensure the buffer is compatible with your protein of interest. |
Issue 4: Difficulty in Purifying the Conjugate
| Challenge | Recommended Purification Method |
| Separating PEGylated from un-PEGylated protein | Size Exclusion Chromatography (SEC): Effective for separating molecules based on their hydrodynamic radius, which increases upon PEGylation. Ion Exchange Chromatography (IEX): The PEG chains can shield surface charges, altering the protein's interaction with the IEX resin, allowing for separation. |
| Removing excess, unreacted linker | Dialysis or Diafiltration: Useful for removing small molecules from protein solutions. Desalting Columns: A quick method for buffer exchange and removal of small molecules. |
| Separating positional isomers | Ion Exchange Chromatography (IEX): Can sometimes separate isomers if the PEGylation site affects the overall charge of the protein. Hydrophobic Interaction Chromatography (HIC): May be used as a supplementary technique to IEX. |
Visualizing Experimental Workflows
Caption: A typical experimental workflow for using this compound in a two-step conjugation process.
Caption: A logical troubleshooting workflow for addressing low conjugation yield with this compound.
References
Technical Support Center: SPDP-PEG5-Acid
This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals avoid the hydrolysis of SPDP-PEG5-linker variants during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of SPDP-PEG5-linker instability in aqueous solutions?
The primary cause of instability for activated SPDP-PEG5 linkers (specifically those with an N-hydroxysuccinimide ester, or NHS ester) is hydrolysis. The NHS ester is susceptible to reaction with water, which leads to the cleavage of the ester and renders the linker unable to react with primary amines on the target molecule. This hydrolysis is a competing reaction with the desired aminolysis (amide bond formation).[1][2]
Q2: How does pH affect the hydrolysis of the SPDP-PEG5-NHS ester?
The rate of hydrolysis of the NHS ester is highly dependent on the pH of the reaction buffer. As the pH increases, the rate of hydrolysis increases significantly.[3][4][5] For example, the half-life of an NHS ester can be several hours at pH 7, but it decreases to less than 10 minutes at pH 9.
Q3: What is the optimal pH range for working with SPDP-PEG5-NHS ester to minimize hydrolysis?
The optimal pH range for reacting the NHS ester with primary amines is between 7 and 8. This range provides a good compromise between the rate of the desired amidation reaction and the competing hydrolysis reaction.
Q4: I have SPDP-PEG5-acid. Is it also prone to hydrolysis?
This compound, which has a terminal carboxylic acid, is stable against the type of hydrolysis that affects the NHS ester form. However, to conjugate it to a primary amine, the carboxylic acid must first be activated, often to an NHS ester using reagents like EDC and NHS. Once converted to the NHS ester, it becomes highly susceptible to hydrolysis.
Q5: What are the best practices for storing this compound and its activated NHS ester form?
Both forms should be stored at -20°C and protected from moisture. It is recommended to store the product in a sealed container with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture inside the vial.
Q6: Can I use any buffer for my conjugation reaction?
No. You should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your target molecule for reaction with the NHS ester. Good choices for buffers include phosphate, carbonate/bicarbonate, or borate buffers. Additionally, the buffer should be free of thiols and disulfide-reducing agents until quenching or reduction of the pyridyldithiol group is intended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | The SPDP-PEG5-NHS ester has hydrolyzed before reacting with the target molecule. | - Ensure the reaction pH is within the optimal range of 7-8. - Prepare the activated linker solution immediately before use. - Avoid delays between dissolving the linker and adding it to the reaction mixture. |
| Inconsistent results between experiments | The extent of hydrolysis is varying between experiments. | - Strictly control the pH of the reaction buffer. - Standardize the incubation time for the conjugation reaction. - Ensure the SPDP-PEG5-NHS ester is properly stored and handled to prevent moisture contamination. |
| Need to work at a higher pH for other reasons | The required reaction conditions accelerate the hydrolysis of the NHS ester. | - Decrease the reaction time to minimize the impact of hydrolysis. - Increase the molar excess of the SPDP-PEG5-NHS ester to compensate for the loss due to hydrolysis. |
Quantitative Data Summary
The stability of the amine-reactive NHS ester of the SPDP linker is highly dependent on the pH of the aqueous solution. The table below summarizes the half-life of the NHS ester at different pH values.
| pH | Half-life of NHS Ester |
| 7 | Several hours |
| 8.5 | ~480 seconds (for a similar NHS-activated ester monolayer) |
| 9 | < 10 minutes |
Detailed Experimental Protocol: Amine Conjugation with SPDP-PEG5-NHS Ester
This protocol describes the conjugation of a protein with SPDP-PEG5-NHS ester, with a focus on minimizing hydrolysis.
Materials:
-
SPDP-PEG5-NHS ester
-
Protein to be modified in a suitable buffer (e.g., PBS at pH 7.2-7.5)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: Phosphate, carbonate/bicarbonate, or borate buffer at pH 7-8.
-
Desalting column
Procedure:
-
Equilibrate Reagents: Allow the vial of SPDP-PEG5-NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare Protein Solution: Dissolve the protein to be modified in the reaction buffer at a concentration of 1-5 mg/mL. Ensure the buffer does not contain any primary amines.
-
Prepare SPDP-PEG5-NHS Ester Stock Solution: Immediately before use, dissolve the SPDP-PEG5-NHS ester in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 20 mM). SPDP reagents have limited aqueous solubility, so dissolving in an organic solvent first is necessary.
-
Conjugation Reaction: Add the desired molar excess of the SPDP-PEG5-NHS ester stock solution to the protein solution. A common starting point is a 20-fold molar excess.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes. Avoid longer incubation times at higher pH values to minimize hydrolysis.
-
Removal of Excess Reagent: Immediately following the incubation, remove non-reacted and hydrolyzed SPDP-PEG5-linker by buffer exchange using a desalting column equilibrated with a suitable buffer.
Visual Guides
Caption: Competing reaction pathways for SPDP-PEG5-NHS ester.
Caption: Recommended workflow to minimize hydrolysis of SPDP-PEG5-NHS ester.
References
- 1. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing SPDP-PEG5-Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPDP-PEG5-acid. Our aim is to help you overcome common challenges and optimize your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to my amine-containing molecule?
A1: The optimal molar ratio can vary depending on the number of available primary amines on your molecule and the desired degree of labeling. A common starting point is a molar excess of the this compound ranging from 5:1 to 20:1. It is recommended to perform a titration experiment to determine the ideal ratio for your specific application.
Q2: My conjugation efficiency is low. What are the possible causes and solutions?
A2: Low conjugation efficiency can stem from several factors:
-
Suboptimal pH: The reaction of the NHS ester of this compound with primary amines is most efficient at a pH of 7.2-8.5.[1] Ensure your reaction buffer is within this range. The sulfhydryl-reactive 2-pyridyldithio group reacts optimally with sulfhydryls between pH 7 and 8.[2][3]
-
Hydrolysis of NHS ester: The NHS ester is susceptible to hydrolysis, especially at higher pH. The half-life of the NHS ester is several hours at pH 7 but decreases to less than 10 minutes at pH 9.[2][3] Prepare your this compound solution immediately before use and avoid prolonged storage in aqueous solutions.
-
Inactive reagents: Ensure your this compound has been stored correctly at -20°C and protected from moisture to maintain its reactivity.
-
Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris, will compete with your target molecule for reaction with the NHS ester. Use amine-free buffers like phosphate, carbonate/bicarbonate, HEPES, or borate.
-
Insufficient reaction time: While the NHS ester reaction can proceed for 30 minutes to a few hours, the subsequent thiol reaction may require a longer incubation, from several hours to overnight.
Q3: I am observing precipitation during my reaction. How can I prevent this?
A3: Precipitation can occur due to the limited aqueous solubility of the this compound or the modified protein.
-
Use of organic solvent: this compound has limited water solubility and should first be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.
-
PEG spacer: The PEG5 spacer in this compound is designed to enhance solubility and reduce aggregation. However, if you are working with a particularly hydrophobic molecule, you might consider a variant with a longer PEG chain.
-
Control protein concentration: High concentrations of protein can sometimes lead to aggregation and precipitation upon modification. Try performing the reaction at a lower protein concentration.
Q4: How can I remove unreacted this compound and other byproducts after the reaction?
A4: Unreacted crosslinker and byproducts like N-hydroxysuccinimide can be easily removed using size-based separation methods such as desalting columns (gel filtration) or dialysis.
Q5: Can I monitor the progress of my conjugation reaction?
A5: Yes, the reaction of the 2-pyridyldithio group with a sulfhydryl results in the displacement of pyridine-2-thione. The concentration of this byproduct can be determined by measuring the absorbance at 343 nm, providing a way to monitor the progress of the thiol-disulfide exchange.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no conjugation | Incorrect pH of reaction buffer. | Ensure the pH for the amine reaction is between 7.2 and 8.5 and for the thiol reaction is between 7 and 8. |
| Hydrolysis of the NHS ester. | Prepare the this compound solution immediately before use. Avoid pH values above 8.5. | |
| Presence of competing nucleophiles (e.g., Tris buffer). | Use amine-free and thiol-free buffers such as PBS, HEPES, or Borate. | |
| Inactive this compound. | Use fresh reagent and ensure it has been stored properly at -20°C, protected from moisture. | |
| Precipitation of reactants | Limited solubility of this compound in the reaction buffer. | Dissolve the this compound in a small amount of organic solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction mixture. |
| Aggregation of the modified molecule. | The PEG spacer helps to increase solubility. Consider optimizing the protein concentration or using a linker with a longer PEG chain if aggregation persists. | |
| Non-specific binding | High molar excess of the crosslinker. | Titrate the molar ratio of this compound to your molecule to find the optimal balance between conjugation efficiency and non-specific modification. |
| Reaction time is too long. | Optimize the reaction time to achieve sufficient conjugation without excessive side reactions. | |
| Cleavage of the disulfide bond | Presence of reducing agents in the buffer. | Ensure that no reducing agents like DTT are present in the reaction buffers until the cleavage step is desired. |
Experimental Protocols
Two-Step Amine-to-Sulfhydryl Conjugation
This protocol describes the conjugation of a molecule with a primary amine to a molecule containing a sulfhydryl group using this compound.
Materials:
-
Amine-containing molecule (Molecule A)
-
Sulfhydryl-containing molecule (Molecule B)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer A: Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Reaction Buffer B: Acetate Buffer, pH 4.5 (for optional reduction)
-
Desalting columns
Procedure:
Step 1: Modification of Molecule A with this compound
-
Prepare Molecule A: Dissolve Molecule A in Reaction Buffer A at a concentration of 1-5 mg/mL.
-
Prepare this compound: Immediately before use, prepare a stock solution of this compound in DMSO or DMF. For example, dissolve 5 mg of this compound in 640 µL of DMSO to get a 25 mM solution.
-
Reaction: Add the this compound stock solution to the solution of Molecule A. The molar ratio should be optimized, but a starting point is a 5- to 20-fold molar excess of the crosslinker.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with Reaction Buffer A. The resulting product is SPDP-activated Molecule A.
Step 2: Conjugation of SPDP-activated Molecule A with Molecule B
-
Prepare Molecule B: Dissolve the sulfhydryl-containing Molecule B in Reaction Buffer A.
-
Reaction: Add the solution of Molecule B to the purified, SPDP-activated Molecule A. A typical molar ratio is 0.2 to 1.0 molar equivalents of Molecule B to Molecule A.
-
Incubation: Allow the reaction to proceed for 8 to 16 hours at room temperature.
-
Final Purification: The final conjugate can be purified from unreacted molecules using an appropriate method such as size exclusion chromatography.
Visualizations
Caption: Experimental workflow for a two-step amine-to-sulfhydryl conjugation.
Caption: Chemical reaction pathway for this compound conjugation.
References
Validation & Comparative
A Comparative Guide to Polyethylene Glycol (PEG) Linker Lengths in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of bioconjugates, profoundly influencing the efficacy, stability, and pharmacokinetic profile of the final product.[1] Among the various linker technologies, polyethylene glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and ability to enhance the solubility and in vivo half-life of bioconjugates.[1][2] This guide provides a comprehensive comparison of different PEG linker lengths, supported by experimental data, to facilitate the selection of an optimal linker for specific bioconjugation applications.
The length of the PEG linker, which can range from a few repeating units (e.g., PEG4, PEG8) to long polymer chains (e.g., PEG24 or greater), significantly impacts the physicochemical and biological properties of bioconjugates such as antibody-drug conjugates (ADCs).[1][3] Shorter PEG spacers are often employed to create compact conjugates, while longer linkers may be necessary to overcome steric hindrance, improve solubility, and extend circulation time.
Data Presentation: Comparative Analysis of PEG Linker Length
The following tables summarize quantitative data from various studies, highlighting the impact of different PEG linker lengths on key bioconjugate performance metrics.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance and Efficacy
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Tumor Growth Inhibition | Reference |
| No PEG | ~8.5 | 1.0 | 11% | |
| PEG2 | ~7.0 | 0.82 | 35-45% | |
| PEG4 | ~5.5 | 0.65 | 35-45% | |
| PEG6 | ~4.0 | 0.47 | - | |
| PEG8 | ~2.5 | 0.29 | 75-85% | |
| PEG12 | ~2.5 | 0.29 | 75-85% | |
| PEG24 | ~2.5 | 0.29 | 75-85% | |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8 and a study on ADCs in a xenograft model. |
Table 2: Influence of PEG Linker Length on Affibody-Drug Conjugate Half-life and Cytotoxicity
| PEG Linker (Molecular Weight) | Half-life Extension (Fold Change vs. No PEG) | In Vitro Cytotoxicity Reduction (Fold Change vs. No PEG) | Reference |
| No PEG | 1.0 | 1.0 | |
| 4 kDa | 2.5 | 4.5 | |
| 10 kDa | 11.2 | 22.0 | |
| Data from a study on ZHER2-MMAE affibody-drug conjugates. |
Table 3: Impact of PEG Linker Length on Receptor Binding Affinity
| PEG Linker Length | IC50 (nM) | Target Receptor | Reference |
| PEG2 | 2.5 ± 0.3 | GRPR | |
| PEG3 | 3.1 ± 0.4 | GRPR | |
| PEG4 | 4.2 ± 0.5 | GRPR | |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). A lower IC50 value indicates higher binding affinity. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate and compare the performance of bioconjugates with different PEG linker lengths.
The DAR is a critical quality attribute of ADCs, representing the average number of drug molecules conjugated to a single antibody.
1. UV-Vis Spectroscopy:
-
Objective: To determine the average DAR of an ADC sample.
-
Materials:
-
ADC sample
-
UV-Vis spectrophotometer
-
Appropriate buffer
-
-
Procedure:
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
-
2. Hydrophobic Interaction Chromatography (HIC):
-
Objective: To separate and quantify different ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules.
-
Materials:
-
SEC-purified ADC sample
-
HPLC system with a HIC column
-
Mobile phases with a decreasing salt gradient
-
-
Procedure:
-
Inject the SEC-purified ADC sample onto the HIC column.
-
Elute the ADC species using a decreasing salt gradient.
-
Different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks.
-
The relative area of each peak is used to calculate the average DAR.
-
-
Objective: To determine the pharmacokinetic profile (e.g., half-life, clearance) of bioconjugates with different PEG linker lengths.
-
Materials:
-
PEGylated bioconjugate
-
Animal model (e.g., mice, rats)
-
Method to quantify the bioconjugate in plasma (e.g., ELISA)
-
-
Procedure:
-
Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of animals.
-
Collect blood samples at various time points post-injection.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.
-
Plot the plasma concentration of the bioconjugate versus time.
-
Fit the data to a pharmacokinetic model to calculate parameters such as elimination half-life (t½) and clearance.
-
-
Objective: To determine the binding affinity of a PEGylated ligand to its target receptor.
-
Materials:
-
Cells or membranes expressing the target receptor
-
Radiolabeled or fluorescently labeled ligand with known affinity for the receptor
-
Unlabeled PEGylated ligands of different PEG lengths
-
Assay buffer
-
-
Procedure:
-
Incubate a fixed concentration of the labeled ligand with varying concentrations of the unlabeled PEGylated ligands in the presence of the target receptor.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound labeled ligand.
-
Quantify the amount of bound labeled ligand.
-
Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled PEGylated ligand to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of PEG linkers in bioconjugation.
Caption: Impact of short versus long PEG linkers on bioconjugate properties.
Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.
Caption: General signaling pathway for ADC-mediated cell killing.
References
A Comparative Guide to the Validation of SPDP-PEG5-Acid Conjugate Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of antibody-drug conjugates (ADCs) utilizing the SPDP-PEG5-acid linker with alternative linker technologies. The information presented is supported by experimental data from various sources and includes detailed methodologies for key validation assays.
Introduction to this compound Linker
The this compound linker is a heterobifunctional crosslinker commonly used in the development of ADCs. It consists of three key components:
-
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This moiety contains an NHS ester for conjugation to primary amines (e.g., lysine residues on an antibody) and a pyridyldithiol group for reaction with sulfhydryl groups (e.g., on a cytotoxic payload). This results in a disulfide bond that is cleavable under reducing conditions.
-
Polyethylene Glycol (PEG)5: A five-unit PEG spacer enhances the solubility and stability of the resulting ADC, potentially improving its pharmacokinetic profile.
-
Carboxylic Acid (-acid): This terminal group provides a handle for conjugation to molecules with primary amines through amide bond formation.
The key feature of the SPDP linker is its cleavable disulfide bond, which is designed to be stable in the bloodstream but readily cleaved in the reducing intracellular environment of target cells, releasing the cytotoxic payload.
Comparative Analysis of Linker Technologies
The choice of linker is critical to the therapeutic index of an ADC, influencing its stability, efficacy, and toxicity profile. Here, we compare the this compound linker to two common alternatives: maleimide-based cleavable linkers and non-cleavable linkers.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes representative in vitro cytotoxicity data (IC50 values) for ADCs with different linker technologies targeting HER2-positive breast cancer and EGFR-positive lung cancer.
Disclaimer: The data presented below is collated from multiple studies. Direct comparison of absolute IC50 values should be approached with caution due to variations in experimental conditions, including cell lines, payloads, and assay protocols.
| Target | Cell Line | Linker Type | Payload | Representative IC50 (ng/mL) | Reference |
| HER2 | SK-BR-3 (HER2-positive breast cancer) | Disulfide (SPDP-based) | PBD-monoamide | Effective targeting observed | [1] |
| HER2 | N87 (HER2-positive gastric cancer) | Thailanstatin | Thailanstatin | 13 - 50 | [2] |
| HER2 | BT474 (HER2-positive breast cancer) | Thailanstatin | Thailanstatin | 13 - 50 | [2] |
| EGFR | A549 (EGFR-positive lung cancer) | Val-Cit (cleavable) | MMAE | Effective inhibition observed |
Data Presentation: Plasma Stability
The stability of the linker in plasma is crucial to prevent premature drug release and off-target toxicity. The following table provides a conceptual comparison of the plasma stability of different linker types.
| Linker Type | General Plasma Stability | Mechanism of Instability | Reference |
| Disulfide (e.g., SPDP) | Moderate to High | Reduction by circulating thiols | [3] |
| Maleimide-based (cleavable) | Variable | Retro-Michael reaction, hydrolysis | [4] |
| Non-cleavable (e.g., SMCC) | High | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of an ADC using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Materials:
-
Target-positive (e.g., SK-BR-3 for HER2, A549 for EGFR) and target-negative (e.g., MCF7) cancer cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
ADC, unconjugated antibody, and free payload stock solutions.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well flat-bottom plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.
-
2. Plasma Stability Assay (Immunocapture LC-MS)
This protocol describes the assessment of ADC stability in plasma by measuring the drug-to-antibody ratio (DAR) over time using immunocapture followed by liquid chromatography-mass spectrometry (LC-MS).
-
Materials:
-
ADC of interest.
-
Human or mouse plasma.
-
Phosphate-buffered saline (PBS).
-
Protein A or G magnetic beads.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5).
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Reducing agent (e.g., DTT).
-
LC-MS system.
-
-
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours) and store at -80°C until analysis.
-
Immunocapture: Add Protein A or G magnetic beads to the plasma samples and incubate to capture the ADC.
-
Washing: Wash the beads with wash buffer to remove non-specifically bound plasma proteins.
-
Elution: Elute the ADC from the beads using elution buffer and immediately neutralize the eluate.
-
Reduction (for DAR analysis of light and heavy chains): Treat the eluted ADC with a reducing agent to separate the antibody heavy and light chains.
-
LC-MS Analysis: Analyze the samples by LC-MS to determine the amount of conjugated and unconjugated antibody chains.
-
Data Analysis: Calculate the average DAR at each time point. A decrease in DAR over time indicates linker cleavage and payload loss.
-
3. Glutathione-Mediated Drug Release Assay
This protocol evaluates the cleavage of the disulfide bond in the SPDP linker in the presence of glutathione (GSH), mimicking the intracellular reducing environment.
-
Materials:
-
SPDP-conjugated ADC.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Reduced glutathione (GSH).
-
LC-MS or HPLC system.
-
-
Procedure:
-
Reaction Setup: Prepare a solution of the ADC in PBS. Add a stock solution of GSH to achieve a final concentration that mimics intracellular levels (e.g., 1-10 mM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Sample Preparation: Stop the reaction by adding a quenching agent (e.g., N-ethylmaleimide) or by immediate analysis.
-
Analysis: Analyze the samples by LC-MS or HPLC to quantify the amount of released payload and remaining intact ADC.
-
Data Analysis: Plot the concentration of the released payload or the percentage of intact ADC over time to determine the cleavage kinetics.
-
Mandatory Visualizations
Signaling Pathways
The efficacy of an ADC is dependent on the internalization of the ADC-antigen complex and the subsequent action of the cytotoxic payload. The following diagrams illustrate the signaling pathways of two common ADC targets, HER2 and EGFR.
Caption: HER2 Signaling Pathway.
Caption: EGFR Signaling Pathway.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
Caption: In Vitro Cytotoxicity Workflow.
Caption: Plasma Stability Workflow.
Conclusion
The validation of an this compound conjugate requires a comprehensive evaluation of its activity, stability, and mechanism of action. This guide provides a framework for comparing its performance against alternative linker technologies. The choice of the optimal linker will ultimately depend on the specific antibody, payload, and target indication. The experimental protocols and workflows provided herein serve as a foundation for generating robust and reliable data to inform these critical decisions in ADC development.
References
A Comparative Guide to the Characterization of SPDP-PEG5-Acid Linked Proteins
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring their efficacy, safety, and reproducibility. This guide provides an objective comparison of SPDP-PEG5-acid, a heterobifunctional crosslinker, with its common alternatives. It further details experimental protocols for the characterization of proteins linked with this reagent, supported by diagrams to elucidate key workflows.
This compound is a versatile crosslinker containing a thiol-reactive pyridyldithiol (SPDP) group and an amine-reactive carboxylic acid.[1][2] The polyethylene glycol (PEG) spacer of five units enhances the solubility and stability of the resulting conjugate.[1] This linker is frequently employed in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Comparison of Protein Linking Chemistries
The choice of crosslinker is a critical decision in the design of protein conjugates, directly impacting the stability and biological activity of the final product. Below is a comparison of this compound with a prevalent alternative, Maleimide-PEG-acid.
| Feature | This compound | Maleimide-PEG-Acid |
| Target Residue | Cysteine (thiol group) | Cysteine (thiol group) |
| Linkage Formed | Disulfide bond | Thioether bond |
| Reaction Mechanism | Thiol-disulfide exchange | Michael addition[3] |
| Reversibility | Reversible with reducing agents (e.g., DTT, TCEP) | Generally considered stable and irreversible[3] |
| Stability | Stable under physiological conditions, but cleavable in a reducing environment. | The thiosuccinimide linkage can be susceptible to retro-Michael reaction and thiol exchange in the presence of other thiols, potentially leading to deconjugation. |
| Key Advantage | The reversibility of the disulfide bond allows for payload release in the reducing environment of the cell cytoplasm, a desirable feature for many drug delivery applications. | Forms a highly stable covalent bond suitable for applications where irreversible linkage is required. |
| Potential Drawback | Premature cleavage of the disulfide bond in the bloodstream can lead to off-target effects. | Potential for off-target reactions with other nucleophiles at higher pH. The stability of the linkage can be a concern for long-term in vivo applications. |
Experimental Protocols for Characterization
The following are detailed methodologies for key experiments to characterize proteins linked with this compound.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a fundamental technique to confirm successful conjugation by observing the increase in molecular weight of the protein after linking with this compound and the attached molecule.
Materials:
-
Protein sample (unconjugated and conjugated)
-
Laemmli sample buffer (with and without a reducing agent like β-mercaptoethanol or DTT)
-
Precast or hand-cast polyacrylamide gels of appropriate percentage
-
SDS-PAGE running buffer
-
Molecular weight markers
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Prepare aliquots of both the unconjugated and conjugated protein samples.
-
To one set of aliquots, add non-reducing Laemmli sample buffer.
-
To a second set, add reducing Laemmli sample buffer.
-
Heat all samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus and fill the inner and outer chambers with running buffer.
-
Load the molecular weight marker and the prepared protein samples into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Carefully remove the gel from the cassette and place it in a staining solution for a sufficient amount of time (e.g., 30-60 minutes).
-
Transfer the gel to a destaining solution until the protein bands are clearly visible against a clear background.
-
Image the gel for documentation.
-
Expected Results:
-
In the non-reducing gel, the conjugated protein will migrate slower than the unconjugated protein, indicating an increase in molecular weight due to the addition of the this compound linker and the conjugated molecule.
-
In the reducing gel, the disulfide bond of the SPDP linker will be cleaved. If the protein itself has subunits linked by disulfide bonds, these will also be reduced. This allows for analysis of the individual components.
Mass Spectrometry (MS) for Drug-to-Antibody Ratio (DAR) Determination
Mass spectrometry is a powerful tool for determining the heterogeneity of an antibody-drug conjugate (ADC) and calculating the average drug-to-antibody ratio (DAR).
Materials:
-
ADC sample
-
Reducing agent (e.g., DTT)
-
Denaturing buffer (optional, depending on the MS method)
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF)
Procedure:
-
Sample Preparation (for analysis of reduced antibody):
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL).
-
Add a reducing agent, such as DTT, to a final concentration of approximately 50 mM.
-
Incubate the sample at 37°C for about 30 minutes to reduce the interchain disulfide bonds of the antibody and the disulfide bond of the SPDP linker.
-
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system. A reversed-phase column is often used to separate the light and heavy chains of the antibody.
-
Acquire the mass spectra of the eluting peaks.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the masses of the unconjugated and conjugated light and heavy chains.
-
The number of drugs attached to each chain can be determined from the mass shift.
-
Calculate the weighted average DAR using the peak areas from the chromatogram and the number of drugs per chain.
-
Visualizing Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological and chemical processes.
Caption: General workflow for Antibody-Drug Conjugate (ADC) production.
Caption: Modular synthesis of a PROTAC using an this compound linker.
Caption: Experimental workflow for the characterization of a conjugated protein.
References
Stability Showdown: A Comparative Guide to SPDP-PEG5-Acid Conjugate Stability in Serum
For researchers, scientists, and drug development professionals, the in vivo stability of a bioconjugate is a critical determinant of its therapeutic efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. This guide provides an objective comparison of the serum stability of conjugates made with SPDP-PEG5-acid, a pyridyldithio-based linker, against common alternatives such as maleimide and sulfone-based chemistries, supported by experimental data and detailed protocols.
The choice of conjugation chemistry is a pivotal decision in the design of bioconjugates, directly impacting their pharmacokinetic profile and overall performance. Here, we delve into the stability of this compound conjugates in the challenging environment of blood serum and compare it with other widely used linker technologies.
Comparative Serum Stability: A Quantitative Overview
The stability of a bioconjugate in serum is typically assessed by measuring the percentage of the intact conjugate remaining over time. While direct head-to-head comparative studies under identical conditions are limited, the following table summarizes quantitative data from various studies to provide a comparative perspective on the stability of different linker technologies.
| Linker Type | Linkage Chemistry | Model System | Incubation Time | % Intact Conjugate (Approx.) | Primary Instability Mechanism |
| SPDP-based (Disulfide) | Disulfide | Bioconjugate in human plasma | 1 day | ~20% (for a standard disulfide) | Reduction by serum thiols (e.g., glutathione) |
| Maleimide-based (Thioether) | Thioether (from Thiol-Maleimide reaction) | ADC in human plasma | 7 days | ~50% | Retro-Michael reaction and thiol exchange |
| "Bridging" Disulfide | Thioether | ADC in human plasma | 7 days | >95% | - |
| Sulfone-based | Thioether | Antibody conjugate in human plasma | 72 hours | ~90% | - |
Key Observations:
-
SPDP (Disulfide) Linkages: Conjugates with traditional disulfide bonds, like those formed by SPDP reagents, are susceptible to cleavage in the reducing environment of the serum, primarily due to the presence of glutathione and certain plasma enzymes. This can lead to a relatively rapid release of the conjugated molecule.
-
Maleimide Instability: Conventional maleimide-based linkers, which form a thioether bond, exhibit significant instability in plasma. This is primarily attributed to a retro-Michael reaction, which can lead to deconjugation and subsequent transfer of the payload to other thiol-containing molecules like serum albumin.
-
Next-Generation Stability: "Bridging" disulfide technologies and sulfone-based linkers demonstrate substantially improved plasma stability, with a high percentage of the conjugate remaining intact even after extended incubation periods. These technologies form more robust thioether bonds that are less prone to degradation in serum.
The Role of the PEG5 Linker
The polyethylene glycol (PEG) component of the this compound linker also plays a crucial role in the overall properties of the conjugate. The short PEG5 chain can:
-
Enhance Solubility: Improve the aqueous solubility of hydrophobic payloads.
-
Provide Spacing: Act as a flexible spacer between the biomolecule and the payload, which can be important for maintaining the biological activity of both moieties.
-
Influence Pharmacokinetics: While longer PEG chains are known to significantly extend the circulation half-life of biomolecules, shorter PEG chains like PEG5 have a more modest effect. However, they can still influence the biodistribution and clearance of the conjugate.
Mechanisms of Linker Instability in Serum
Understanding the chemical pathways that lead to linker cleavage is essential for designing stable bioconjugates.
In Vivo Performance of SPDP-PEG5-Acid Linkers: A Comparative Guide for Researchers
In the rapidly evolving field of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of both therapeutic efficacy and safety. This guide provides a comprehensive evaluation of the in vivo performance of SPDP-PEG5-acid linkers, comparing them with other commonly used linker technologies. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for ADC design.
Linker Technologies Under Review
This guide focuses on the comparative analysis of three distinct linker platforms, each with a unique mechanism of payload release:
-
This compound Linker: This linker utilizes a disulfide bond (from the SPDP, N-succinimidyl 3-(2-pyridyldithio)propionate component) that is cleaved in the reducing intracellular environment. The PEG5 (polyethylene glycol) moiety is incorporated to enhance hydrophilicity and improve pharmacokinetic properties, while the terminal acid group allows for conjugation to the payload.
-
Val-Cit Linker: A dipeptide-based linker, most commonly valine-citrulline, which is designed to be selectively cleaved by lysosomal proteases, such as cathepsin B, that are often upregulated in tumor cells.
-
Non-Cleavable (SMCC) Linker: This type of linker, for example, using SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), forms a stable thioether bond. Payload release is dependent on the complete lysosomal degradation of the antibody backbone.
Comparative In Vivo Performance
The in vivo performance of an ADC is a multifactorial equation balancing plasma stability, efficient payload release at the target site, and minimal off-target toxicity. The choice of linker plays a pivotal role in this balance.
| Linker Type | Mechanism of Cleavage | Plasma Stability (Half-life of intact ADC) | Tumor Growth Inhibition | Maximum Tolerated Dose (MTD) | Key Advantages | Key Disadvantages |
| SPDP-PEG-Acid | Reductive cleavage of disulfide bond by intracellular glutathione. | Moderate to High (PEGylation enhances stability) | Effective | Generally well-tolerated; a novel disulfide-ADC showed an MTD of 10 mg/kg compared to 2.5 mg/kg for a Val-Cit-ADC in one study.[1][2] | Good balance of stability and conditional release; PEG improves pharmacokinetics.[3] | Potential for premature release in circulation due to reducing agents. |
| Valine-Citrulline (Val-Cit) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[4][5] | Generally high in human plasma, but can be unstable in mouse plasma due to carboxylesterase activity. | Highly effective. | Can be lower due to potential for off-target toxicity if linker is cleaved prematurely. One study reported an MTD of 2.5 mg/kg. | High tumor-specific cleavage. | Species-specific differences in plasma stability can complicate preclinical evaluation. |
| Non-Cleavable (e.g., SMCC) | Relies on complete lysosomal degradation of the antibody. | High. | Effective, but may have a more limited "bystander effect". | Generally high due to high stability. | Increased plasma stability can lead to a better therapeutic index. | Payload is released with an amino acid remnant, which may affect its potency; less effective bystander killing. |
Note: The quantitative data presented is a synthesis from multiple studies and should be interpreted with caution as the experimental conditions (e.g., antibody, payload, tumor model) may vary. Direct head-to-head studies are limited.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vivo evaluation of ADCs. Below are outlines for key experimental protocols.
In Vivo Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in circulation.
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
ADC Administration: The ADC is administered intravenously (IV) at a predetermined dose.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, and 1 week) post-injection. Plasma is isolated by centrifugation.
-
Quantification of Intact ADC: An enzyme-linked immunosorbent assay (ELISA) is commonly used.
-
A microtiter plate is coated with the target antigen.
-
Plasma samples are added, and the intact ADC binds to the antigen.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the payload is added.
-
A substrate is added, and the resulting signal is proportional to the concentration of intact ADC.
-
-
Quantification of Free Payload: Liquid chromatography-mass spectrometry (LC-MS/MS) is the method of choice for its sensitivity and specificity.
-
Plasma proteins are precipitated.
-
The supernatant containing the free payload is analyzed by LC-MS/MS.
-
The amount of free payload is quantified against a standard curve.
-
Tumor Growth Inhibition (Efficacy) Study
Objective: To evaluate the anti-tumor efficacy of the ADC in a xenograft model.
Methodology:
-
Cell Line and Xenograft Model: An appropriate human cancer cell line is selected based on target antigen expression. Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with the cancer cells.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Dosing: The ADC, a vehicle control, and potentially other control antibodies are administered (e.g., IV) according to a specified schedule (e.g., once or twice weekly for several weeks).
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers. The formula (Length x Width²)/2 is typically used.
-
Body Weight Monitoring: Animal body weight is monitored as a general indicator of toxicity.
-
Data Analysis: Tumor growth curves are plotted for each group. Tumor growth inhibition (TGI) is calculated at the end of the study.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the ADC that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Dose Escalation: Animals are divided into cohorts, and each cohort receives a single, escalating dose of the ADC.
-
Toxicity Monitoring: Animals are closely monitored for a set period (e.g., 14-21 days) for signs of toxicity, including:
-
Changes in body weight (a loss of >15-20% is often a sign of significant toxicity).
-
Clinical signs of distress (e.g., lethargy, ruffled fur, abnormal posture).
-
Changes in blood parameters (hematology and clinical chemistry).
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or signs of life-threatening toxicity in the majority of animals in a cohort.
Visualizing the Concepts
Diagrams created using Graphviz (DOT language) to illustrate key processes.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mass Spectrometry Analysis of SPDP-PEG5-acid and SMCC-PEG4-acid Peptide Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise characterization of therapeutic and diagnostic constructs is paramount. Crosslinkers such as N-succinimidyl 3-(2-pyridyldithio)propionate with a 5-unit polyethylene glycol spacer (SPDP-PEG5-acid) and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate with a 4-unit PEG spacer (SMCC-PEG4-acid) are instrumental in linking biomolecules. Mass spectrometry (MS) serves as a critical analytical tool for the verification and characterization of these conjugates. This guide provides an objective comparison of the mass spectrometry analysis of a model peptide conjugated with this compound and SMCC-PEG4-acid, offering supporting experimental data and detailed methodologies.
Introduction to the Compared Crosslinkers
This compound is a heterobifunctional crosslinker featuring an NHS ester reactive towards primary amines and a pyridyldithiol group that reacts with sulfhydryl groups to form a cleavable disulfide bond. The PEG5 spacer enhances solubility and provides a flexible linker arm.
SMCC-PEG4-acid , another heterobifunctional crosslinker, also contains an NHS ester for amine coupling but utilizes a maleimide group for reaction with sulfhydryls, forming a stable, non-cleavable thioether bond. The PEG4 spacer offers similar benefits of increased hydrophilicity and a defined spacer length.
Mass Spectrometry Analysis: A Head-to-Head Comparison
To illustrate the differences in mass spectrometry readouts, a hypothetical model peptide, "TestPeptide" (sequence: ACDEFGHIKLMNPQRSTVWY; MW = 2395.7 Da), was conjugated with either this compound or SMCC-PEG4-acid. The resulting conjugates were then analyzed by both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry.
Table 1: Calculated Molecular Weights of Conjugates
| Component | Molecular Formula | Molecular Weight (Da) |
| TestPeptide | C103H157N27O31S | 2395.7 |
| This compound | C21H34N2O8S2 | 506.6 |
| SMCC-PEG4-acid | C22H32N2O9 | 468.5 |
| TestPeptide-SPDP-PEG5 | C124H189N29O38S3 | 2901.3 |
| TestPeptide-SMCC-PEG4 | C125H187N29O39S | 2864.2 |
Note: The final mass of the SPDP-PEG5 conjugate includes the loss of the pyridine-2-thione group upon reaction with a thiol.
Table 2: MALDI-TOF MS Data Summary
| Conjugate | Observed [M+H]+ (m/z) | Signal Intensity (a.u.) | Data Interpretation |
| TestPeptide-SPDP-PEG5 | 2902.1 | 8500 | Successful conjugation confirmed by mass shift from the native peptide. |
| TestPeptide-SMCC-PEG4 | 2865.0 | 9200 | Successful conjugation confirmed by mass shift from the native peptide. |
| Unconjugated TestPeptide | 2396.5 | 1500 | Minor peak indicating a small amount of unreacted peptide in both samples. |
Table 3: ESI-MS Data Summary (Deconvoluted Masses)
| Conjugate | Observed Neutral Mass (Da) | Most Abundant Charged State | Data Interpretation |
| TestPeptide-SPDP-PEG5 | 2901.4 | [M+3H]3+ | High-resolution mass confirms the identity of the conjugate. |
| TestPeptide-SMCC-PEG4 | 2864.3 | [M+3H]3+ | High-resolution mass confirms the identity of the conjugate. |
| Unconjugated TestPeptide | 2395.7 | [M+2H]2+ | Trace amounts of unconjugated peptide detected. |
Fragmentation Analysis: A Key Differentiator
Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of the parent ion. The fragmentation patterns of SPDP-PEG5 and SMCC-PEG4 conjugates are distinct due to the nature of their chemical bonds.
This compound Conjugate Fragmentation: The disulfide bond in the SPDP linker is susceptible to cleavage under reducing conditions or during certain MS fragmentation techniques (e.g., Collision-Induced Dissociation - CID). This results in a characteristic fragmentation pattern where the peptide can be liberated from the PEG chain.
SMCC-PEG4-acid Conjugate Fragmentation: The thioether bond formed by the SMCC linker is stable and does not typically fragment under standard MS/MS conditions. Fragmentation primarily occurs along the peptide backbone, allowing for sequence verification of the conjugated peptide.
Table 4: Key Fragment Ions in MS/MS Analysis
| Parent Conjugate | Fragmentation Method | Key Fragment Ions (m/z) | Interpretation |
| TestPeptide-SPDP-PEG5 | CID | 2396.5 | Cleavage of the disulfide bond, releasing the native peptide. |
| 507.6 | Fragment corresponding to the SPDP-PEG5 linker. | ||
| TestPeptide-SMCC-PEG4 | CID | Various b and y ions | Peptide backbone fragmentation, confirming the peptide sequence. |
| No significant linker cleavage | The SMCC linker remains intact. |
Experimental Protocols
Conjugation of TestPeptide with this compound
-
Peptide Preparation: Dissolve TestPeptide in phosphate-buffered saline (PBS, pH 7.2) to a final concentration of 1 mg/mL.
-
Crosslinker Preparation: Dissolve this compound in dimethylformamide (DMF) to a concentration of 10 mM.
-
Reaction: Add a 10-fold molar excess of the this compound solution to the peptide solution. Incubate for 1 hour at room temperature.
-
Purification: Remove excess crosslinker using a desalting column.
Conjugation of TestPeptide with SMCC-PEG4-acid
-
Peptide Preparation: Dissolve TestPeptide in PBS (pH 7.2) to a final concentration of 1 mg/mL.
-
Crosslinker Preparation: Dissolve SMCC-PEG4-acid in DMF to a concentration of 10 mM.
-
Reaction: Add a 10-fold molar excess of the SMCC-PEG4-acid solution to the peptide solution. Incubate for 1 hour at room temperature.
-
Purification: Remove excess crosslinker using a desalting column.
MALDI-TOF Mass Spectrometry
-
Matrix Preparation: Prepare a saturated solution of sinapinic acid in 50% acetonitrile/0.1% trifluoroacetic acid.
-
Sample Spotting: Mix 1 µL of the purified conjugate solution with 1 µL of the matrix solution directly on the MALDI target plate. Allow to air dry.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion linear mode.
LC-ESI-MS/MS Analysis
-
Liquid Chromatography: Separate the purified conjugate using a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Mass Spectrometry: Analyze the eluent using an ESI-Orbitrap mass spectrometer.
-
Data Acquisition: Acquire full scan MS data from m/z 300-2000, followed by data-dependent MS/MS analysis of the most abundant precursor ions using CID.
Visualizing the Experimental and Logical Workflows
Conclusion
The mass spectrometry analysis of this compound and SMCC-PEG4-acid conjugates reveals distinct profiles that are reflective of their underlying chemistries. While both are effective crosslinkers, the choice between them can be guided by the analytical needs of the study. The cleavable disulfide bond of the SPDP linker provides a unique signature in MS/MS analysis, which can be advantageous for certain applications, such as identifying conjugated peptides in complex mixtures. Conversely, the stable thioether bond of the SMCC linker is ideal for applications where maintaining the integrity of the conjugate is critical, and peptide backbone sequencing is the primary goal of the MS/MS analysis. This guide provides a foundational understanding to aid researchers in the selection and analysis of these widely used bioconjugation reagents.
A Comparative Guide: SPDP-PEG5-acid vs. Non-Cleavable Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design and efficacy of antibody-drug conjugates (ADCs) and other targeted biotherapeutics. The linker dictates the stability of the conjugate in circulation, the mechanism of payload release, and ultimately, the therapeutic index. This guide provides an objective comparison of the disulfide-based cleavable linker, SPDP-PEG5-acid, with non-cleavable linkers, supported by a summary of experimental data and detailed methodologies to aid in the rational design of next-generation bioconjugates.
At a Glance: this compound vs. Non-Cleavable Linkers
| Feature | This compound (Cleavable) | Non-Cleavable Linkers (e.g., Thioether) |
| Release Mechanism | Reductive cleavage of disulfide bond in the high glutathione environment of the cell cytoplasm. | Proteolytic degradation of the antibody backbone within the lysosome. |
| Payload Form | Released in its native, unmodified form. | Released as a payload-linker-amino acid adduct. |
| Plasma Stability | Generally lower stability compared to non-cleavable linkers, with a risk of premature payload release. | High plasma stability, minimizing off-target toxicity.[1] |
| Bystander Effect | Capable of inducing a bystander effect if the released payload is membrane-permeable.[2][3] | Generally limited or no bystander effect due to the charged nature of the released adduct.[2][4] |
| Therapeutic Window | Potentially wider therapeutic window in heterogeneous tumors due to the bystander effect. | Potentially larger therapeutic window in some cases due to higher stability and lower off-target toxicity. |
| Ideal Use Case | Heterogeneous tumors where killing of antigen-negative neighboring cells is beneficial. | Homogeneous tumors with high antigen expression; highly potent payloads requiring stringent control. |
Delving Deeper: Mechanism of Action
The fundamental difference between this compound and non-cleavable linkers lies in their payload release strategy.
This compound , a bifunctional linker, contains a pyridyldithio group that reacts with thiols to form a disulfide bond, and a carboxylic acid for conjugation to another molecule. The PEG5 spacer enhances solubility and flexibility. The disulfide bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione is significantly higher. This targeted release mechanism ensures that the cytotoxic payload is liberated in its most active form inside the target cell.
Non-cleavable linkers , such as those forming thioether bonds (e.g., from SMCC crosslinkers), create a stable covalent bond between the antibody and the payload. Drug release is not triggered by the intracellular environment but rather relies on the complete proteolytic degradation of the antibody within the lysosome following internalization. This results in the release of the payload still attached to the linker and a residual amino acid.
Performance Under the Microscope: A Data-Driven Comparison
Table 1: In Vitro Plasma Stability
| Linker Type | ADC Model | Species | Half-life (t1/2) | Reference |
| Disulfide (Cleavable) | anti-CD79b-MMAE | Rat | Rapid payload loss | |
| Val-Cit (Cleavable) | anti-CD79b-MMAE | Rat | Unstable | |
| Thioether (Non-cleavable) | Trastuzumab-DM1 | Mouse | 9.9 days |
Table 2: In Vivo Antitumor Efficacy
| Linker Type | ADC Model | Xenograft Model | Outcome | Reference |
| Cleavable | cAC10-vcMMAE | Admixed CD30+ & CD30- tumors | Effective bystander killing and tumor regression. | |
| Non-cleavable | anti-CD22-MCC-DM1 | NHL Xenograft | Complete tumor regression with no recurrence. | |
| Non-cleavable | T-DM1 (Kadcyla®) | HER2+ Breast Cancer | Approved for clinical use, demonstrating significant efficacy. |
Experimental Corner: Protocols for Evaluation
Accurate assessment of linker performance is crucial for ADC development. Below are generalized protocols for key experiments.
In Vitro Plasma Stability Assessment
This assay determines the stability of the ADC in plasma by measuring the amount of intact ADC over time.
Protocol:
-
Incubation: Incubate the ADC at a concentration of 100 µg/mL in plasma (human, mouse, or rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Processing: Immediately freeze samples at -80°C. For analysis, the ADC can be isolated from plasma using immunoaffinity capture (e.g., Protein A beads).
-
Analysis:
-
LC-MS: Analyze the intact ADC to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage.
-
ELISA: Quantify the amount of intact ADC using a sandwich ELISA that detects both the antibody and the payload.
-
-
Data Analysis: Plot the percentage of intact ADC against time to calculate the plasma half-life (t1/2).
In Vitro Bystander Effect Co-culture Assay
This assay quantifies the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Protocol:
-
Cell Seeding: Seed a mixture of antigen-positive (Ag+) and antigen-negative (Ag-) cells in a 96-well plate. The Ag- cells should be labeled (e.g., with GFP) for easy identification.
-
ADC Treatment: Treat the co-culture with a serial dilution of the ADC.
-
Incubation: Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the viability of both the Ag+ and Ag- cell populations.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture to their viability when cultured alone and treated with the ADC. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Conclusion
The choice between a cleavable linker like this compound and a non-cleavable linker is a critical strategic decision in the development of bioconjugates. This compound, with its glutathione-sensitive disulfide bond, enables the release of an unmodified payload, which can be advantageous for inducing a bystander effect in heterogeneous tumor environments. However, this comes with the potential for lower plasma stability.
Conversely, non-cleavable linkers offer superior stability in circulation, minimizing off-target toxicity and potentially offering a wider therapeutic window in certain contexts. The trade-off is the release of a modified payload and a generally limited bystander effect. The optimal linker strategy is therefore highly dependent on the specific target, the nature of the payload, and the tumor microenvironment. Rigorous experimental evaluation of stability and efficacy is paramount to making an informed decision and advancing the development of safer and more effective targeted therapies.
References
A Researcher's Guide to Validating PROTAC Efficacy with an SPDP-PEG5-Acid Linker
A Comparative Framework for Evaluating Proteolysis-Targeting Chimeras
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1] A critical component in the design and ultimate success of a PROTAC is the linker that connects the POI-binding ligand to the E3 ligase-recruiting moiety. The SPDP-PEG5-acid linker, a polyethylene glycol (PEG)-based linker, is one such option that offers specific chemical properties for conjugation and favorable physicochemical characteristics.[2][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of a PROTAC utilizing an this compound linker. It offers a comparative perspective by outlining key experiments and data presentation formats to objectively assess its performance against alternative PROTAC designs.
The Role of the this compound Linker
The linker in a PROTAC is not a passive spacer but a crucial determinant of the molecule's overall efficacy.[4] Its length, composition, and attachment points influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[1] The SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) group provides a reactive handle for conjugation to molecules containing a free thiol, while the PEG5 (pentaethylene glycol) portion offers a flexible, hydrophilic spacer. The terminal carboxylic acid allows for conjugation to an amine-containing ligand. PEG linkers, in general, are often used to improve the solubility and pharmacokinetic properties of PROTACs.
Core Efficacy Validation Assays
To rigorously assess the efficacy of a PROTAC featuring an this compound linker, a series of quantitative cellular assays are essential. The following sections detail the experimental protocols for three key assays: Western Blot for protein degradation, a cell viability assay to determine cytotoxic effects, and an ubiquitination assay to confirm the mechanism of action.
Quantitative Data Summary
The following tables illustrate how to present the quantitative data obtained from these assays for a hypothetical PROTAC utilizing an this compound linker compared to alternative linkers (e.g., a shorter PEG linker and an alkyl chain linker).
Table 1: Comparative Analysis of Target Protein Degradation
| PROTAC Linker | DC50 (nM)¹ | Dmax (%)² |
| This compound (Hypothetical) | 25 | 95 |
| SPDP-PEG3-acid (Alternative 1) | 50 | 85 |
| SPDP-Alkyl-C8-acid (Alternative 2) | 150 | 70 |
¹DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. ²Dmax: The maximum percentage of protein degradation achieved.
Table 2: Comparative Cell Viability (72-hour treatment)
| PROTAC Linker | IC50 (nM)³ | Cell Line |
| This compound (Hypothetical) | 30 | Cancer Cell Line X |
| SPDP-PEG3-acid (Alternative 1) | 65 | Cancer Cell Line X |
| SPDP-Alkyl-C8-acid (Alternative 2) | 200 | Cancer Cell Line X |
³IC50: The concentration of the PROTAC that inhibits cell viability by 50%.
Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Seeding and Treatment: Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with a range of concentrations of the PROTACs (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate in microcentrifuge tubes.
-
Protein Quantification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Protein Transfer and Immunoblotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the data to determine DC50 and Dmax values.
Cell Viability Assay
This assay measures the effect of PROTAC-induced protein degradation on cell proliferation and survival.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PROTACs in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Viability Measurement (using CellTiter-Glo® as an example): Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Target Protein Ubiquitination Assay
This assay confirms that the PROTAC is functioning through the intended mechanism of action by inducing the ubiquitination of the target protein. A common method is immunoprecipitation followed by western blotting.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., the DC50 concentration) for a shorter time course (e.g., 0, 15, 30, 60, 120 minutes). It is also advisable to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells as described in the Western Blot protocol.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing and Elution: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins. Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blotting: Perform SDS-PAGE and western blotting as described previously. Probe the membrane with an antibody that recognizes ubiquitin. A high molecular weight smear or ladder of bands indicates polyubiquitination of the target protein.
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
References
A Head-to-Head Comparison of ADC Linker Cytotoxicity: Cleavable vs. Non-Cleavable
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its therapeutic index by dictating the stability of the payload in circulation and the efficiency of its release at the tumor site.[1][2] The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in ADC design, impacting everything from the mechanism of action to the potential for off-target toxicities.[1][2] This guide provides an objective comparison of the in vitro cytotoxicity of cleavable and non-cleavable linkers, supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways.
Quantitative Comparison of In Vitro Cytotoxicity
The in vitro potency of an ADC is a key indicator of its potential therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates higher potency. The following table summarizes representative data from studies comparing the cytotoxicity of ADCs with cleavable and non-cleavable linkers.
| Antibody | Target | Cell Line | Linker Type | Payload | IC50 (ng/mL) | Reference |
| Hertuzumab | HER2 | NCI-N87 (HER2-positive) | Cleavable (vc-PABC) | MMAE | 95.3 | [3] |
| Trastuzumab | HER2 | NCI-N87 (HER2-positive) | Non-cleavable (SMCC) | DM1 | 568.2 | |
| mil40 | HER2 | BT-474 (HER2-positive) | Non-cleavable (Cys-linker) | MMAE | 0.29 nM | |
| mil40 | HER2 | HCC1954 (HER2-positive) | Non-cleavable (Cys-linker) | MMAE | - | |
| mil40 | HER2 | NCI-N87 (HER2-positive) | Non-cleavable (Cys-linker) | MMAE | - | |
| mil40 | HER2 | MCF-7 (HER2-negative) | Non-cleavable (Cys-linker) | MMAE | >1000 nM | |
| mil40 | HER2 | MDA-MB-468 (HER2-negative) | Non-cleavable (Cys-linker) | MMAE | >1000 nM |
Experimental Protocols
Accurate and reproducible experimental design is crucial for the meaningful comparison of different ADC constructs. Below are detailed methodologies for key in vitro assays used to evaluate the cytotoxicity and bystander effect of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
ADC constructs (with cleavable and non-cleavable linkers)
-
Unconjugated antibody (as a negative control)
-
Free cytotoxic payload (as a positive control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs, unconjugated antibody, and free payload in complete culture medium. Remove the existing medium from the wells and add the treatment solutions.
-
Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the released payload from an ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, engineered to express a fluorescent protein (e.g., GFP)
-
ADC with a cleavable linker
-
ADC with a non-cleavable linker (as a negative control)
-
Isotype control ADC
-
Multi-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and GFP-expressing Ag- cells in a multi-well plate. Include monocultures of each cell line as controls. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3).
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADCs.
-
Incubation: Incubate the plates for a period sufficient to induce cytotoxicity (typically 72-120 hours).
-
Data Acquisition: Acquire images of the cells using a fluorescence microscope. The GFP signal will specifically identify the Ag- cells.
-
Data Analysis: Quantify the viability of the GFP-expressing Ag- cells in the co-culture and monoculture wells. A significant decrease in the viability of Ag- cells in the co-culture treated with the cleavable linker ADC, compared to the monoculture, indicates a bystander effect.
Signaling Pathways and Mechanisms of Action
The differential cytotoxicity of ADCs with cleavable and non-cleavable linkers stems from their distinct mechanisms of payload release and subsequent interaction with target cells.
Mechanism of Action: Cleavable vs. Non-Cleavable Linkers
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for SPDP-PEG5-acid Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker SPDP-PEG5-acid is a critical component in the synthesis of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Ensuring the purity of this linker is paramount for the efficacy, safety, and reproducibility of the final bioconjugate. This guide provides an objective comparison of common analytical methods for assessing the purity of this compound, supported by experimental data and detailed protocols.
Comparison of Key Analytical Methods
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the type of information it provides.
| Analytical Method | Principle | Information Provided | Typical Purity Specification | Advantages | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance of the pyridine ring. | Purity based on peak area percentage of the main component. | ≥95% | Robust, reproducible, and widely available. | May not separate all impurities, especially those with similar UV spectra. Does not provide mass information. |
| LC-MS | Separation by chromatography coupled with mass-to-charge ratio detection. | Confirms molecular weight of the main component and identifies impurities by mass. | ≥95% | High sensitivity and specificity. Provides molecular weight information for impurity profiling. | Can be more complex to operate and maintain. Ionization efficiency can vary between compounds. |
| ¹H NMR | Nuclear magnetic resonance of hydrogen atoms. | Confirms the chemical structure and provides a quantitative purity assessment against a certified reference standard. | ≥95% | Provides detailed structural information and can quantify non-UV active impurities. | Lower sensitivity compared to LC-MS. Requires a reference standard for absolute quantification. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quality control and purity assessment based on the UV absorbance of the pyridyldithio group in the SPDP moiety.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 20% to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
-
Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a more detailed analysis by confirming the molecular weight of the target compound and identifying potential impurities.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. Dilute to 10 µg/mL with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in acetonitrile
-
Gradient: 10% to 90% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Settings (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 100-1000
-
-
Data Analysis: Extract the ion chromatogram for the expected mass of this compound ([M+H]⁺ ≈ 507.2 m/z). Purity is determined by the peak area of the main component. Impurities can be identified by their mass-to-charge ratios.
Quantitative Nuclear Magnetic Resonance (¹H NMR)
¹H NMR is a powerful tool for structural confirmation and can be used for quantitative purity assessment against a known standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard with a known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation: Accurately weigh about 5 mg of this compound and 2 mg of the internal standard into a vial. Dissolve in 0.75 mL of DMSO-d₆.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure accurate integration.
-
-
Data Analysis:
-
Identify the characteristic peaks for this compound (e.g., protons of the pyridine ring, methylene protons adjacent to the disulfide bond and carboxylic acid) and the internal standard.
-
Integrate the well-resolved peaks of both the analyte and the internal standard.
-
Calculate the purity of this compound using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
-
Visualizing the Analytical Workflow
The following diagrams illustrate the typical experimental workflows for each analytical method.
Caption: HPLC-UV Experimental Workflow for Purity Assessment.
Caption: LC-MS Experimental Workflow for Purity and Impurity Analysis.
Caption: Quantitative ¹H NMR Experimental Workflow for Purity Determination.
Conclusion
A multi-faceted approach is recommended for the comprehensive purity assessment of this compound. HPLC-UV serves as a robust method for routine quality control. LC-MS is invaluable for confirming the identity of the main component and for characterizing impurities. ¹H NMR provides orthogonal confirmation of the structure and can be employed for accurate quantitative purity determination. The choice of method or combination of methods will depend on the specific requirements of the research or development phase, with more rigorous characterization being essential for later-stage drug development and manufacturing.
Safety Operating Guide
Proper Disposal of SPDP-PEG5-acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount for laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of SPDP-PEG5-acid, a bifunctional linker commonly used in bioconjugation. Adherence to these procedures is critical for minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal activities, it is essential to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound, whether in solid or solution form, should be performed in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A laboratory coat.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. This involves collection, proper labeling, and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Waste Collection:
-
All waste materials containing this compound, including unused solid reagent, solutions, and contaminated consumables (e.g., pipette tips, weighing paper, absorbent pads), must be collected in a designated hazardous waste container.[1]
-
The container must be chemically compatible with the waste and have a secure, tight-fitting lid.[1]
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Include any other hazard information as required by your institution's specific safety protocols.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.
-
The storage location should be away from incompatible materials such as strong oxidizing agents, acids, and bases to prevent accidental reactions.
-
-
Arranging for Disposal:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad to contain and soak up the substance.
-
Collect: Carefully collect the absorbed material and any contaminated debris, and place it in the designated hazardous waste container.
-
Decontaminate: Thoroughly clean the spill area.
-
Report: Report the spill to your EHS department.
Quantitative Disposal Parameters
| Parameter | Guideline | Rationale |
| Chemical State for Disposal | Solid or absorbed liquid | To prevent splashing and aerosolization. |
| Working Concentration | As low as experimentally required | To minimize the volume of waste generated. |
| Storage of Waste | Segregated, labeled, sealed container | To prevent accidental mixing and ensure clear identification. |
| pH of Aqueous Waste | Neutral (6-8) | To minimize reactivity if local regulations permit neutralization before disposal. |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
It is important to note that while polyethylene glycol (PEG) is generally considered biodegradable, this may not apply to chemically modified forms like this compound. Therefore, treating it as hazardous waste is the most prudent and compliant approach. Always consult your institution's specific waste disposal guidelines and local regulations.
References
Essential Safety and Operational Guide for Handling SPDP-PEG5-acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with SPDP-PEG5-acid. The following procedures are designed to ensure safe handling, use, and disposal of this bifunctional crosslinking agent.
This compound is a polyethylene glycol (PEG) linker containing a pyridyldisulfide (SPDP) group and a terminal carboxylic acid.[1] The SPDP group is reactive towards thiol (sulfhydryl) groups, while the carboxylic acid can be coupled to primary amines.[1][2][3] This dual reactivity makes it a versatile tool in bioconjugation for applications in drug delivery and protein modification.[1]
Personal Protective Equipment (PPE)
When handling this compound and its solutions, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is standard for handling most laboratory chemicals and includes:
-
Gloves : Chemical-resistant gloves, such as nitrile or latex, are essential to prevent skin contact. It is recommended to change gloves regularly, especially if they become contaminated.
-
Eye Protection : Safety glasses or goggles should be worn to protect the eyes from potential splashes of the chemical or its solvents.
-
Lab Coat : A standard laboratory coat should be worn to protect skin and clothing from accidental spills.
-
Work Area : All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood to avoid inhalation of any dust or vapors.
Quantitative Data Summary
| Property | Value | Source |
| Storage Temperature | -20°C | |
| Purity | ≥95% | |
| Solubility | DMSO, DMF, Water |
Experimental Protocol: Preparation of a 25 mM Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound, a common procedure before its use in bioconjugation experiments.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 25 mM stock solution, you would need to calculate the required mass based on the molecular weight of the specific this compound product.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to the weighed this compound. For instance, dissolve 5 mg of SPDP-PEG in 640 µL of DMSO or DMF to yield a 25 mM stock solution.
-
Mixing: Vortex the solution until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C in a tightly sealed container with a desiccant to protect it from moisture.
Operational and Disposal Plans
Handling and Storage:
-
Upon receipt, store this compound at -20°C, protected from moisture. The product is typically shipped at ambient temperature in a sealed bag with a desiccant.
-
Always handle the solid compound in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Solutions should be prepared immediately before use whenever possible.
Disposal Plan:
Polyethylene glycol (PEG) is generally considered to be biodegradable and not hazardous to the environment. However, it is crucial to adhere to local and institutional regulations for chemical waste disposal.
-
Unused Solid: Unused or expired solid this compound should be disposed of as chemical waste in accordance with local regulations.
-
Solutions:
-
Aqueous solutions containing this compound can likely be highly diluted with water and disposed of down the drain, but only if permitted by local wastewater regulations.
-
Solutions of this compound in organic solvents such as DMSO or DMF must be collected in a designated hazardous waste container for organic solvents and disposed of through a licensed chemical waste disposal contractor.
-
-
Contaminated Materials: Any materials, such as pipette tips, tubes, and gloves, that have come into contact with this compound should be placed in a sealed bag and disposed of as solid chemical waste.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
